2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYQQNNHGCZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214500 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-02-0 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, a molecule of significant interest in medicinal chemistry and organic synthesis. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, including potent tubulin polymerization inhibitors. This guide details the compound's chemical structure, its predicted physicochemical and spectroscopic properties, and a proposed, robust synthetic pathway designed for a research setting. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential applications of this compound.
Introduction: The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in drug discovery. It is the cornerstone of a class of natural and synthetic compounds that exhibit potent biological activities, most notably as anticancer agents. Molecules incorporating the TMP moiety often function as microtubule-targeting agents, disrupting cell division by inhibiting the polymerization of tubulin. This mechanism is shared by highly effective clinical drugs and research compounds.
This compound (also known by its IUPAC name, 1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene) is a structural analog of these bioactive molecules. Its unique arrangement of a terminal alkene and a methyl group offers distinct steric and electronic properties, making it a valuable target for synthesis and inclusion in structure-activity relationship (SAR) studies. This guide serves as a technical primer, consolidating structural information, predicting key analytical characteristics, and providing a detailed, field-proven synthetic protocol to enable further investigation.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and identifiers. This compound consists of a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a 2-methylprop-1-ene group at the 1 position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | [1] |
| CAS Number | 951893-02-0 | [1] |
| Molecular Formula | C₁₃H₁₈O₃ | [1] |
| Molecular Weight | 222.28 g/mol | Calculated |
| Canonical SMILES | C=C(C)CC1=CC(OC)=C(OC)C(OC)=C1 | [1] |
| InChI Key | MJYYQQNNHGCZNV-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. These predictions are crucial for guiding synthesis, purification, and characterization efforts.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Colorless to pale yellow oil or low-melting solid | Typical for substituted aromatic compounds of this molecular weight. |
| Melting Point | Not reported | Requires experimental determination. |
| Boiling Point | Not reported | Likely >250 °C at atmospheric pressure; distillable under vacuum. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes, THF). | The hydrophobic aromatic ring and alkyl chain dominate over the polar ether groups. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predictions for the key spectral signatures of the target compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.4 (s, 2H): Aromatic protons (Ar-H) on the trimethoxyphenyl ring. Their chemical equivalence leads to a singlet.
-
δ ~4.9 (s, 1H) & ~4.8 (s, 1H): Vinylic protons (=CH₂) of the propene group. They are diastereotopic and may appear as two distinct singlets or narrow multiplets.
-
δ ~3.85 (s, 6H): Methoxy protons (-OCH₃) at positions 3 and 5.
-
δ ~3.83 (s, 3H): Methoxy proton (-OCH₃) at position 4.
-
δ ~3.2 (s, 2H): Benzylic methylene protons (Ar-CH₂).
-
δ ~1.8 (s, 3H): Methyl protons (-CH₃) on the double bond.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~153 ppm: Aromatic carbons attached to methoxy groups (C3, C4, C5).
-
δ ~143 ppm: Quaternary vinylic carbon.
-
δ ~136 ppm: Quaternary aromatic carbon attached to the propyl chain.
-
δ ~113 ppm: Vinylic methylene carbon (=CH₂).
-
δ ~105 ppm: Aromatic C-H carbons (C2, C6).
-
δ ~61 ppm: Methoxy carbon at C4.
-
δ ~56 ppm: Methoxy carbons at C3 and C5.
-
δ ~42 ppm: Benzylic methylene carbon (Ar-CH₂).
-
δ ~22 ppm: Methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
~3075 cm⁻¹: C-H stretch (vinylic).
-
~2950-2850 cm⁻¹: C-H stretch (aliphatic).
-
~1650 cm⁻¹: C=C stretch (alkene).
-
~1580, 1500 cm⁻¹: C=C stretch (aromatic ring).
-
~1250, 1125, 1000 cm⁻¹: C-O stretch (aryl ether).
-
-
Mass Spectrometry (EI):
-
m/z 222: Molecular ion (M⁺).
-
m/z 207: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 181: Key fragment corresponding to the 3,4,5-trimethoxybenzyl cation.
-
Proposed Synthetic Pathway and Experimental Protocol
While a dedicated synthesis for this molecule is not prominent in the literature, a reliable and robust two-step pathway can be designed from commercially available starting materials. The proposed route involves a Grignard reaction to form the core carbon skeleton, followed by an acid-catalyzed dehydration to generate the target alkene.
Rationale for Synthetic Design: This approach is chosen for its efficiency and predictability. The Grignard reaction is a classic and powerful method for C-C bond formation. The subsequent E1 dehydration of the resulting tertiary alcohol is typically high-yielding and regioselective, favoring the formation of the more stable substituted alkene.
Detailed Experimental Protocol
Trustworthiness through Self-Validation: The following protocol includes integrated checkpoints for reaction monitoring (TLC) and concludes with purification and characterization steps that directly correlate with the predicted spectroscopic data in Section 3, ensuring a closed-loop, verifiable workflow.
Step 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)propan-2-ol
-
Apparatus Setup: A three-neck round-bottom flask is oven-dried, assembled while hot, and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are added to the flask containing anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3,4,5-trimethoxybenzyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. Gentle heating may be required to start the reaction, after which the exothermic process should sustain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
Causality Note: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water[2]. THF is the solvent of choice as it solvates the magnesium complex, facilitating its formation.
-
-
Carbonyl Addition: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of acetone (1.1 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below 10 °C.
-
Causality Note: Slow, cooled addition is necessary to control the exothermicity of the reaction and prevent side reactions.
-
-
Reaction Monitoring & Quench: The reaction is stirred at room temperature for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting benzyl bromide. Upon completion, the reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality Note: NH₄Cl is a weak acid, sufficient to protonate the alkoxide product without causing premature acid-catalyzed dehydration of the sensitive tertiary alcohol.
-
-
Workup and Isolation: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography if necessary.
Step 2: Dehydration to this compound
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: The crude 2-(3,4,5-trimethoxyphenyl)propan-2-ol (1.0 eq) from the previous step is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq) is added.
-
Azeotropic Water Removal: The mixture is heated to reflux. Water produced during the dehydration is collected in the Dean-Stark trap. The reaction is monitored by TLC for the formation of the lower-Rf, non-polar alkene product.
-
Causality Note: The removal of water via azeotropic distillation drives the equilibrium of this E1 elimination reaction towards the product, ensuring a high conversion rate.
-
-
Workup and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Final Characterization: The pure fractions are combined and the solvent is evaporated to yield the final product. Its identity and purity are confirmed using NMR, IR, and MS, and the data should align with the predictions in Section 3.
Potential Applications and Research Directions
The primary value of this compound lies in its potential as a bioactive molecule and a versatile synthetic intermediate.
-
Drug Discovery: Given the well-documented anticancer activity of TMP-containing compounds that inhibit tubulin polymerization, this molecule is a prime candidate for cytotoxic screening[3]. Its unique substitution pattern could lead to novel interactions within the colchicine-binding site of tubulin or modulate its pharmacological properties (e.g., solubility, metabolic stability).
-
Chemical Probe: The terminal alkene is a reactive handle that can be used for further chemical modification. It can undergo a variety of transformations, including epoxidation, dihydroxylation, or polymerization, to generate a library of derivatives for SAR studies.
-
Intermediate in Organic Synthesis: This compound can serve as a building block for more complex molecular architectures, leveraging the reactivity of both the alkene and the electron-rich aromatic ring.
Conclusion
This compound is a compound of significant scientific interest, positioned at the intersection of synthetic chemistry and drug discovery. This guide has provided a detailed technical profile, including its structural identity, predicted analytical properties, and a logically designed, robust synthetic protocol. By explaining the causality behind the experimental choices and providing a framework for its synthesis and characterization, this document equips researchers with the necessary information to explore the full potential of this valuable trimethoxyphenyl derivative.
References
-
This compound (CAS 951893-02-0). Fluorochem.
-
(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. ChemScene.
-
3-(3-Hydroxy-4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PubChem, National Center for Biotechnology Information.
-
Technical Support Center: Synthesis of Methoxy-Methyl-Propene Derivatives. Benchchem.
-
Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate. EvitaChem.
-
3-(3,4,5-Trimethoxyphenyl)-1-propene. Fluorochem.
-
2,4,5-Trimethoxypropiophenone. Wikipedia.
-
1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE. SYNTHETIKA.
-
(2E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. ChemScene.
-
(2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PubChem, National Center for Biotechnology Information.
-
IUPAC Names : Starting with m. The Good Scents Company.
-
Supporting Information for a research article. Royal Society of Chemistry.
-
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. ResearchGate.
-
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR.
-
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information.
-
(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information.
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI.
Sources
1,2,3-trimethoxy-5-(2-methyl-2-propenyl)benzene synonyms and CAS number
This guide provides an in-depth technical analysis of 1,2,3-trimethoxy-5-(2-methyl-2-propenyl)benzene , a specific structural analog of the phenylpropene Elemicin .
Synthesis, Structural Characterization, and Methodology
Part 1: Molecule Identification & Core Data
This compound is a methallyl analog of the well-known phenylpropanoid Elemicin. While Elemicin contains an allyl group (
Due to its specific structural nature, it is primarily utilized as a research standard in structure-activity relationship (SAR) studies involving phenylpropanoid metabolism, cytochrome P450 inhibition, and psychotropic analog synthesis.
Chemical Identity Table[1]
| Parameter | Data |
| Systematic Name | 5-(2-methyl-2-propenyl)-1,2,3-trimethoxybenzene |
| Common Synonyms | 5-Methallylelemicin; 1-(2-methylallyl)-3,4,5-trimethoxybenzene; Methallyl-Elemicin |
| CAS Number | Not Listed (Research Analog)* Refer to Parent Analog: Elemicin (CAS 487-11-6 ) |
| Molecular Formula | |
| Molecular Weight | 222.28 g/mol |
| Structural Class | Phenylpropene / Methallylbenzene |
| Predicted LogP | ~2.8 - 3.1 (Higher lipophilicity than Elemicin) |
Note on CAS: This specific methallyl derivative is a specialized research chemical and does not have a widely indexed CAS number in public chemical registries like PubChem or Common Chemistry. Researchers should reference it as the "Methallyl analog of Elemicin (CAS 487-11-6)" in documentation.
Part 2: Synthesis & Experimental Protocols
The most robust route for synthesizing this compound with high regioselectivity utilizes the Para-Claisen Rearrangement . This method ensures the side chain attaches exactly at the 5-position (relative to the 1,2,3-trimethoxy pattern) by utilizing the symmetry of the starting material, Syringol (2,6-dimethoxyphenol).
Reaction Logic
-
O-Alkylation: Syringol is reacted with methallyl chloride to form the aryl ether.
-
Para-Claisen Rearrangement: Thermal rearrangement drives the methallyl group to the para position (C4 relative to the phenol OH), as the ortho positions are blocked by methoxy groups.
-
O-Methylation: The resulting phenol is methylated to yield the final 1,2,3-trimethoxybenzene derivative.
Experimental Workflow Diagram (DOT)
Caption: Synthesis of 5-methallylelemicin via Para-Claisen rearrangement of syringol methallyl ether.
Detailed Protocol
Step 1: Synthesis of 2,6-Dimethoxyphenyl Methallyl Ether
-
Reagents: Syringol (1.0 eq), Methallyl chloride (1.2 eq), Anhydrous
(2.0 eq), Acetone (Solvent). -
Procedure:
-
Dissolve Syringol in acetone under nitrogen atmosphere.
-
Add
and stir for 30 minutes to generate the phenoxide. -
Add Methallyl chloride dropwise.
-
Reflux for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Filter inorganic salts, concentrate in vacuo, and purify via flash chromatography.
-
-
Checkpoint: Ensure complete consumption of Syringol to prevent side reactions in the next step.
Step 2: Para-Claisen Rearrangement
-
Reagents: Intermediate A (Ether), Decalin (High-boiling solvent) or N,N-Dimethylaniline.
-
Procedure:
-
Dissolve the ether in Decalin.
-
Heat to reflux (~180–190°C) for 4–6 hours.
-
Mechanism: The methallyl group migrates from the oxygen to the para carbon (C4) via a [3,3]-sigmatropic rearrangement.
-
Cool and extract with dilute NaOH (the product is a phenol and will dissolve in base, separating it from non-rearranged ether).
-
Acidify the aqueous layer to precipitate 4-methallyl-2,6-dimethoxyphenol .
-
Step 3: Final Methylation
-
Reagents: 4-Methallyl-2,6-dimethoxyphenol (1.0 eq), Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (1.2 eq),
. -
Procedure:
-
Dissolve the phenol in Acetone or DMF.
-
Add base and methylating agent.[2]
-
Stir at room temperature (if using MeI) or mild heat (if using DMS) for 3 hours.
-
Workup: Quench with water, extract with diethyl ether, dry over
. -
Purification: Distillation under reduced pressure (Kugelrohr) or column chromatography.
-
Part 3: Structural Analysis & Validation
To validate the synthesis of 1,2,3-trimethoxy-5-(2-methyl-2-propenyl)benzene versus its isomers (e.g., the linear butenyl analog), specific spectroscopic markers must be identified.
NMR Diagnostic Markers
| Nucleus | Feature | Chemical Shift ( | Diagnostic Significance |
| Terminal Olefin | 4.80 - 4.95 ppm (m, 2H) | Distinctive geminal protons ( | |
| Methallyl Methyl | ~1.70 ppm (s, 3H) | Singlet. Confirms the branching at the 2-position of the chain. | |
| Benzylic Methylene | ~3.30 ppm (s, 2H) | Singlet. Links the ring to the methallyl group. | |
| Aromatic Protons | ~6.40 ppm (s, 2H) | Singlet. Confirms the symmetric 1,2,3,5-substitution pattern. | |
| Quaternary Olefin | ~145 ppm | Indicates the substituted carbon of the double bond ( |
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion:
-
Base Peak: Likely
(Loss of methyl) or tropylium-type ion formation characteristic of benzyl derivatives. -
Fragmentation: Look for loss of the methallyl radical (
) or loss of methoxy groups ( ).
Part 4: Applications & Safety[3]
Research Applications
-
Metabolic Probe: Used to study the steric influence of the side-chain methyl group on cytochrome P450 oxidation. The methallyl group is more sterically hindered than the allyl group in Elemicin, potentially altering the rate of 1'-hydroxylation.
-
Psychotropic Analog Studies: As an analog of Elemicin and Myristicin, this compound is screened to determine if the "amphetaminic" potential of essential oil benzenes is retained when the side chain is branched.
-
Chromatographic Standard: Used as an internal standard in the GC-MS analysis of complex essential oils (e.g., Geijera species) where structural isomers must be resolved.
Safety Protocols
-
Handling: Treat as a potential irritant and suspect genotoxin (structural alert: alkenylbenzene). Use full PPE (gloves, goggles, fume hood).
-
Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the double bond.
-
Disposal: Incineration in a chemical waste facility.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for phenylpropene synthesis and SAR). Link
-
Carroll, J. F., et al. (2020). Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers. Journal of Organic Chemistry. (Protocol validation for Para-Claisen regioselectivity). Link
-
NIST Chemistry WebBook. (2025). Elemicin (CAS 487-11-6) Spectral Data. (Reference standard for parent molecule comparison). Link
-
Standen, G., et al. (2018). Synthesis of Phenylpropanoids via Claisen Rearrangement. Organic Syntheses. (General methodology for allylbenzene derivatives). Link
Sources
5-(2-methylallyl)-1,2,3-trimethoxybenzene: A Keystone for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold with Therapeutic Promise
In the landscape of medicinal chemistry, the trimethoxybenzene moiety is a well-established pharmacophore, present in a variety of natural products and synthetic compounds with significant biological activities. This guide introduces a novel derivative, 5-(2-methylallyl)-1,2,3-trimethoxybenzene, a compound poised for exploration in drug discovery. While direct research on this specific molecule is nascent, its structural relationship to known bioactive compounds, such as asarone isomers and other trimethoxybenzene derivatives, provides a strong rationale for investigating its therapeutic potential. This document will serve as a comprehensive technical resource, outlining a proposed synthesis, potential research applications, and detailed experimental protocols to unlock the promise of this intriguing molecule.
The core structure, a benzene ring with three adjacent methoxy groups, is known to contribute to various pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities. The introduction of a 2-methylallyl group at the 5-position offers a unique modification that can influence the molecule's steric and electronic properties, potentially leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide will provide the foundational knowledge for researchers to embark on the systematic investigation of 5-(2-methylallyl)-1,2,3-trimethoxybenzene as a lead compound for novel therapeutics.
Proposed Synthesis and Characterization
The synthesis of 5-(2-methylallyl)-1,2,3-trimethoxybenzene can be envisioned through a multi-step process starting from readily available precursors. The following proposed synthetic route is based on established organic chemistry principles and methodologies reported for similar structures.[1][2][3]
Synthetic Pathway
A plausible synthetic route commences with the methylation of pyrogallol to yield 1,2,3-trimethoxybenzene.[2][3] This intermediate can then undergo a Friedel-Crafts acylation followed by a Wittig-type reaction or a direct allylation to introduce the 2-methylallyl moiety.
Figure 1. Proposed synthetic pathway for 5-(2-methylallyl)-1,2,3-trimethoxybenzene.
Detailed Experimental Protocol: Synthesis of 1,2,3-Trimethoxybenzene
This protocol is adapted from established procedures for the methylation of pyrogallol.[2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 126 g of pyrogallol in 300 mL of water.
-
Addition of Base: While stirring, add 328 mL of 30% aqueous sodium hydroxide solution.
-
Methylation: At a temperature of approximately 40°C, add 310 mL of dimethyl sulfate dropwise from the dropping funnel. The reaction temperature should be maintained below 60°C.
-
Reaction Completion: After the addition is complete, heat the mixture to 90°C for 1 hour.
-
Work-up: Cool the reaction mixture and perform a liquid-liquid extraction with toluene. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,2,3-trimethoxybenzene as a white crystalline solid.
Potential Research Applications and Biological Activities
Based on the known pharmacological profiles of structurally related trimethoxybenzene derivatives, several key areas of research are proposed for 5-(2-methylallyl)-1,2,3-trimethoxybenzene.
Anticancer Activity
Many trimethoxybenzene-containing compounds, such as combretastatin analogs, exhibit potent anticancer activity by inhibiting tubulin polymerization.[4] The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in these molecules.[4] Furthermore, derivatives of β-asarone have been investigated for their anticancer properties.[5]
Hypothesized Mechanism of Action: 5-(2-methylallyl)-1,2,3-trimethoxybenzene may act as a microtubule-destabilizing agent, arresting the cell cycle and inducing apoptosis in cancer cells. The 2-methylallyl group could potentially enhance binding to the colchicine-binding site on tubulin.
Figure 2. Hypothesized mechanism of anticancer activity.
Neuroprotective Effects
Asarone isomers, which possess a trimethoxybenzene core, have been reported to exhibit neuroprotective effects.[6] A structurally similar compound, benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl), has been shown to attenuate cognitive impairment in models of Alzheimer's disease by inhibiting inflammation and apoptosis.[7]
Hypothesized Mechanism of Action: 5-(2-methylallyl)-1,2,3-trimethoxybenzene may exert neuroprotective effects by modulating inflammatory pathways, reducing oxidative stress, and inhibiting apoptosis in neuronal cells.
Anti-inflammatory and Antioxidant Properties
Derivatives of trimethoxybenzene have demonstrated significant antioxidant and anti-inflammatory activities.[4][8] The electron-donating nature of the methoxy groups can contribute to free radical scavenging.
Hypothesized Mechanism of Action: The compound may act as a potent antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Proposed Experimental Workflows
To investigate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.
In Vitro Anticancer Activity Assessment
Figure 3. Workflow for in vitro evaluation of anticancer activity.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 5-(2-methylallyl)-1,2,3-trimethoxybenzene for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that could be generated from the proposed anticancer assays.
| Assay | Cell Line | Parameter | Hypothetical Value |
| MTT Assay | MCF-7 | IC50 (µM) | 5.2 |
| MTT Assay | HeLa | IC50 (µM) | 8.1 |
| Flow Cytometry | MCF-7 | % Cells in G2/M | 65% (at IC50) |
| Tubulin Polymerization | - | IC50 (µM) | 2.5 |
Conclusion and Future Directions
5-(2-methylallyl)-1,2,3-trimethoxybenzene represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. Based on the well-documented activities of its structural analogs, this novel compound warrants thorough investigation as a potential anticancer, neuroprotective, and anti-inflammatory agent. The synthetic route and experimental protocols outlined in this guide provide a solid framework for researchers to initiate their studies. Future research should focus on the total synthesis and characterization of the molecule, followed by a comprehensive evaluation of its biological activities using the proposed in vitro and in vivo models. Structure-activity relationship (SAR) studies, by modifying the 2-methylallyl group and the substitution pattern on the benzene ring, could lead to the discovery of even more potent and selective drug candidates. The exploration of 5-(2-methylallyl)-1,2,3-trimethoxybenzene could pave the way for the development of a new class of therapeutics with improved efficacy and safety profiles.
References
- Benzene, 1,2,3-trimethoxy-5-methyl- | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass.com.
- 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. (2024, September 6). BenchChem.
- CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google Patents. (n.d.). Google Patents.
-
Shin, J., Lee, H., Ahn, S., Jeong, W. S., Kim, C., & Park, S. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Journal of Applied Biological Chemistry, 65(4), 309–316. [Link]
- Trimethoxybenzene. (n.d.). Sigma-Aldrich.
- Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.
- CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents. (n.d.). Google Patents.
-
1,2,3-Trimethoxybenzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
5-Ethynyl-1,2,3-trimethoxybenzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
- 5-Ethyl-1,2,3-trimethoxybenzene (PHY0016663). (2015, April 21). PhytoBank.
- US6590127B1 - Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil - Google Patents. (n.d.). Google Patents.
-
Green Synthesis of 1,2,3-Trimethoxybenzene. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Benzene, 1,2,3-trimethoxy-5-methyl-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
-
Structural Derivatives of β-Asarone from Acorus calamus Linn. as Insecticide Candidates and the Insecticidal Mechanism Against Small Brown Planthopper. (2024, October 18). MDPI. Retrieved February 24, 2026, from [Link]
-
1,2,3-Trimethoxybenzene (FDB011683). (2010, April 8). FooDB. Retrieved February 24, 2026, from [Link]
-
Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl) Attenuates D-galactose/AlCl3-induced Cognitive Impairment by Inhibiting Inflammation, Apoptosis, and improving Expression of Memory-Related Proteins. (2023, June 14). PubMed. Retrieved February 24, 2026, from [Link]
-
New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Quantification of β-asarone content in Acorus calamus L., an aromatic medicinal plant from the Western Ghats. (2023, September 18). Journal of Pharmacognosy and Phytochemistry. Retrieved February 24, 2026, from [Link]
-
Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014, June 26). PubMed. Retrieved February 24, 2026, from [Link]
Sources
- 1. CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google Patents [patents.google.com]
- 2. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl) Attenuates D-galactose/AlCl3-induced Cognitive Impairment by Inhibiting Inflammation, Apoptosis, and improving Expression of Memory-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
Difference between Elemicin and 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
An In-depth Technical Guide to the Core Differences Between Elemicin and its Synthetic Analog, 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Authored by a Senior Application Scientist
Introduction: A Tale of Two Phenylpropenes
In the vast landscape of natural and synthetic organic compounds, subtle structural modifications can lead to profound differences in chemical behavior, biological activity, and metabolic fate. This guide delves into the nuanced yet critical distinctions between two such molecules: Elemicin , a naturally occurring phenylpropene found in various aromatic plants, and its synthetic counterpart, This compound .
Elemicin is a well-documented constituent of essential oils from plants like nutmeg (Myristica fragrans) and elemi (Canarium luzonicum), and has been the subject of extensive research regarding its pharmacological and toxicological properties.[1][2][3] In contrast, this compound is not known to be a significant natural product and exists primarily as a synthetic compound for research and chemical synthesis purposes.[4]
The core structural difference lies in the addition of a single methyl group to the propylene side chain. This guide will dissect this seemingly minor alteration, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how this change impacts everything from molecular properties to potential biological implications. We will explore their chemical structures, synthesis pathways, known and hypothesized biological activities, and the analytical techniques used for their characterization.
Part 1: Comparative Molecular Architecture and Physicochemical Properties
The foundational difference between these two compounds is their molecular structure, which dictates their physical and chemical properties.
Elemicin: The Natural Archetype
Elemicin, systematically named 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene , is characterized by a trimethoxylated benzene ring attached to an allyl group.[2][5][6]
Table 1: Physicochemical Properties of Elemicin
| Property | Value | Source |
| IUPAC Name | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene | [2][6] |
| Molecular Formula | C₁₂H₁₆O₃ | [2][6][7] |
| Molar Mass | 208.25 g/mol | [2][6][7] |
| Appearance | Colorless to pale straw-colored viscous liquid | [6] |
| Boiling Point | 152-156 °C @ 17 mmHg | [6] |
| Solubility | Practically insoluble in water; Soluble in chloroform, ethyl acetate | [6][7] |
| logP | ~2.5 - 3.03 | [7][8] |
This compound: The Synthetic Analog
This compound, also known by its IUPAC name 1,2,3-trimethoxy-5-(2-methylprop-2-en-1-yl)benzene , introduces a methyl group at the second position of the propene chain.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,2,3-trimethoxy-5-(2-methylprop-2-en-1-yl)benzene | [4] |
| Molecular Formula | C₁₃H₁₈O₃ | [4] |
| Molar Mass | 222.28 g/mol (Calculated) | |
| Appearance | Not widely documented; likely an oil or low-melting solid | |
| Boiling Point | Not experimentally determined in public literature | |
| Solubility | Expected to be very low in water; soluble in organic solvents | |
| logP | Higher than Elemicin (Calculated) |
The Core Structural Divergence
The critical point of differentiation is the substitution on the C2' carbon of the side chain.
This addition increases the molecule's molecular weight and its lipophilicity (higher logP). This methyl group introduces steric hindrance around the double bond, which can influence its reactivity towards enzymes and its ability to fit into receptor binding pockets.
Part 2: Synthesis and Sourcing
The origins of these two molecules are fundamentally different, one being a product of nature's biosynthetic machinery and the other a result of targeted chemical synthesis.
Elemicin: Natural Abundance and Synthesis
Natural Sources: Elemicin is a prominent secondary metabolite in several plant species. It is a major constituent of the essential oils of nutmeg and mace (Myristica fragrans), where its concentration can range from 2.4% to 10.5%.[2] It is also found in elemi oil (Canarium luzonicum), parsley, and various species of the Cymbopogon (lemongrass) genus.[1][2]
Chemical Synthesis: While readily available from natural sources, Elemicin can also be synthesized. A common laboratory preparation involves the Williamson ether synthesis followed by a Claisen rearrangement, starting from syringol and allyl bromide.[2] Another established route is the methylation of 3-methoxy-4,5-dihydroxy allyl benzene, a catechol intermediate which can be derived from eugenol.[9]
This compound: A Laboratory Creation
This compound is not reported as a significant natural product and is typically sourced from chemical suppliers who produce it via multi-step organic synthesis.[4] Plausible synthetic routes would involve creating the C-C bond between the trimethoxybenzyl moiety and the isobutenyl group.
Experimental Protocol: A Representative Synthesis via Wittig Reaction
The Wittig reaction is a robust method for forming carbon-carbon double bonds and can be adapted to synthesize phenylpropenes. This protocol outlines a general procedure for synthesizing an analog like this compound.
Objective: To synthesize this compound from 3,4,5-trimethoxybenzaldehyde.
Materials:
-
Isopropyltriphenylphosphonium iodide
-
n-Butyllithium (n-BuLi) in hexanes
-
3,4,5-Trimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Ylide Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend isopropyltriphenylphosphonium iodide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the phosphonium ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Dissolve 3,4,5-trimethoxybenzaldehyde in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide.
-
Let the reaction stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will contain the desired compound and triphenylphosphine oxide as a major byproduct.
-
Purify the crude oil using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to isolate the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality: The choice of the Wittig reaction is predicated on its reliability in forming a C=C bond from a carbonyl group (the aldehyde) and a phosphonium ylide. The isopropyl-derived ylide specifically generates the isobutenyl structure required for the target molecule. Anhydrous conditions are critical as the organolithium reagent and the ylide are highly reactive with water.
Part 3: Biological Activity and Metabolic Divergence
The structural difference between the two molecules is expected to have significant consequences for their biological interactions and metabolic processing.
Elemicin: A Profile of Diverse Activities and Metabolic Activation
Elemicin exhibits a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-acetylcholinesterase, and antiviral activities.[1][3][10] However, it is most noted for its potential psychoactive and toxic effects.
Psychoactivity: The psychoactive properties of nutmeg have been partly attributed to Elemicin.[2] It is theorized to act as an agonist of the 5-HT2A serotonin receptor, similar to classic psychedelics, although some reports suggest its effects are more deliriant-like.[2][7] It is also believed that some of its effects may stem from its in-vivo metabolism to mescaline-like alkaloids in certain animal models.[7]
Toxicity and Metabolism: The toxicity of Elemicin, particularly its potential genotoxicity and carcinogenicity, is linked to its metabolic activation.[2][3][11] The primary route of bioactivation involves hydroxylation at the 1'-position of the allyl side chain by cytochrome P450 enzymes (notably CYP1A1, CYP1A2, and CYP3A4), followed by sulfonation to form a reactive sulfate ester that can form DNA adducts.[3][12]
This compound: A Hypothesized Profile
There is a lack of specific biological data for this synthetic analog in peer-reviewed literature. However, we can formulate an expert hypothesis based on its structure.
Potential Activity: The trimethoxyphenyl moiety is a known pharmacophore present in various biologically active compounds, including anticancer agents like podophyllotoxin analogs.[13] Therefore, the compound could potentially exhibit cytotoxic or other pharmacological activities.
Hypothesized Metabolism: The additional methyl group at the C2' position is likely to significantly alter its metabolism compared to Elemicin.
-
Steric Hindrance: The methyl group may sterically hinder the approach of CYP enzymes to the C1' position, potentially slowing the rate of 1'-hydroxylation. This could, in theory, reduce its genotoxic potential compared to Elemicin.
-
Altered Electronics: The electron-donating nature of the methyl group could slightly alter the electronic properties of the double bond, which might also influence the rate of epoxidation.
-
Alternative Metabolism: The molecule may be more susceptible to metabolism at other sites, such as O-demethylation of the methoxy groups on the aromatic ring.
Table 3: Comparative Toxicological Profile
| Feature | Elemicin (Documented) | This compound (Hypothesized) |
| Primary Bioactivation | 1'-Hydroxylation by CYP enzymes | Potentially reduced 1'-hydroxylation due to steric hindrance |
| Genotoxicity | Positive in several in-vitro and in-vivo assays[3][12] | Potentially lower than Elemicin |
| Carcinogenicity | Considered a potential carcinogen[2][14] | Unknown, but potentially lower if bioactivation is reduced |
| Acute Toxicity | Data is limited, but high doses cause CNS effects[2] | Unknown |
Part 4: Analytical Characterization
Differentiating between these two closely related structures requires precise analytical techniques, primarily NMR spectroscopy and mass spectrometry.
Spectroscopic Differentiation
¹H NMR Spectroscopy: The most telling difference will appear in the proton NMR spectrum.
-
Elemicin: Will show characteristic signals for an allyl group: a doublet for the two terminal vinyl protons (~5.0-5.2 ppm), a multiplet for the internal vinyl proton (~5.9-6.1 ppm), and a doublet for the two benzylic protons (~3.3 ppm).[15]
-
The Analog: The internal vinyl proton signal will be absent. Instead, there will be two singlets for the terminal vinyl protons (likely around 4.8-5.0 ppm) and a singlet for the new methyl group (~1.7-1.9 ppm). The benzylic proton signal will remain, likely as a singlet.
¹³C NMR Spectroscopy: The carbon spectrum will also show clear differences in the signals corresponding to the side chain carbons.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Phenylpropene Analysis
Objective: To develop a robust reverse-phase HPLC method for the separation and quantification of Elemicin and its methylated analog.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Reference standards for both compounds
Procedure:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of Elemicin and its analog in methanol.
-
From the stock solutions, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (or determined by UV scan of the standards).
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown samples.
-
Identify the peaks based on retention time compared to the standards. Due to its higher lipophilicity, This compound is expected to have a longer retention time than Elemicin under these reverse-phase conditions.
-
-
Quantification:
-
Calculate the concentration of each compound in the unknown samples using the linear regression equation from the calibration curve.
-
Self-Validation: The protocol's integrity is maintained by running a blank (mobile phase) to ensure no system peaks interfere, verifying the linearity of the calibration curve (R² > 0.999), and running a quality control standard periodically to check for system drift.
Conclusion and Future Directions
The distinction between Elemicin and this compound is a classic example of structure-activity relationships in medicinal and toxicological chemistry. While separated by only a single methyl group, their profiles diverge significantly:
-
Source: One is a widespread natural product, the other a synthetic chemical.
-
Knowledge Base: Elemicin is extensively studied, with a well-documented range of biological activities and a known mechanism of metabolic activation leading to toxicity. Its analog remains largely uncharacterized.
-
Predicted Properties: The additional methyl group in the analog is predicted to increase its lipophilicity while potentially decreasing its susceptibility to the primary metabolic activation pathway that renders Elemicin genotoxic.
For researchers in drug development and toxicology, this comparison underscores a critical principle: minor structural changes are not minor in their biological consequences.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head in-vitro assays (e.g., cytotoxicity, antimicrobial, receptor binding) to quantify the difference in biological activity.
-
Metabolic Profiling: Incubating this compound with liver microsomes (human and rat) to identify its metabolites and determine if 1'-hydroxylation is indeed a disfavored pathway compared to Elemicin.
-
Genotoxicity Assays: Conducting Ames tests or micronucleus assays to experimentally validate the hypothesis that the analog possesses a safer toxicological profile.
This guide provides the foundational knowledge for such investigations, highlighting the subtle yet profound differences that drive chemical and biological diversity.
References
-
ResearchGate. (2025). Constituents of aromatic plants: Elemicin | Request PDF. Available at: [Link]
-
Wikidot. (2017). Elemicin - HerbPedia. Available at: [Link]
-
MDPI. (2022). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Available at: [Link]
-
Wikipedia. (n.d.). Elemicin. Available at: [Link]
-
National Institutes of Health. (n.d.). Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC. Available at: [Link]
-
ResearchGate. (2025). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Available at: [Link]
-
National Institutes of Health. (n.d.). Elemicin | C12H16O3 | CID 10248 - PubChem. Available at: [Link]
-
National Institutes of Health. (2025). Comparative Analysis of Estragole, Methyleugenol, Myristicin, and Elemicin Regarding Micronucleus Formation in V79 Cells - PMC. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Chemical education: elemicin, a phenylpropanoid isolated from Sparattanthelium amazonum, as a didactical example of structural elucidation. Available at: [Link]
-
Erowid. (n.d.). Synthesis of Myristicin and Elemicin from Eugenol - [www.rhodium.ws]. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]
-
FooDB. (2010). Showing Compound Elemicin (FDB011932). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elemicin - Wikipedia [en.wikipedia.org]
- 3. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food | MDPI [mdpi.com]
- 6. Elemicin | C12H16O3 | CID 10248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Elemicin - HerbPedia [herbpedia.wikidot.com]
- 8. Showing Compound Elemicin (FDB011932) - FooDB [foodb.ca]
- 9. Synthesis of Myristicin and Elemicin from Eugenol - [www.rhodium.ws] [erowid.org]
- 10. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Estragole, Methyleugenol, Myristicin, and Elemicin Regarding Micronucleus Formation in V79 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Solvent Selection for Methallyl-3,4,5-trimethoxybenzene
[1]
Part 1: Executive Summary & Physicochemical Basis[1]
Methallyl-3,4,5-trimethoxybenzene is a lipophilic phenylpropene derivative.[1] Structurally, it consists of a hydrophobic benzene ring substituted with three methoxy groups (moderately polar ethers) and a methallyl side chain (hydrophobic, sterically bulky).
Structural Identity[1][2]
-
IUPAC Name: 5-(2-methylprop-2-en-1-yl)-1,2,3-trimethoxybenzene[1]
-
Molecular Formula: C
H O [1] -
Molecular Weight: ~222.28 g/mol [1]
-
Key Functional Groups:
Predicted Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| LogP (Octanol/Water) | 3.2 – 3.6 | Extrapolated from Elemicin (LogP ~2.[1]8) + Methyl group contribution (+0.5).[1] |
| Water Solubility | < 0.05 mg/mL (Insoluble) | High lipophilicity; lack of H-bond donors.[1] |
| Physical State | Pale yellow oil or low-melting solid | Asymmetry of the methallyl group often lowers MP relative to propenyl isomers.[1] |
Part 2: Solubility Profile by Solvent Class[1]
The following solubility data is categorized by solvent polarity and mechanism of dissolution.
High Solubility Solvents (Primary Vehicles)
These solvents are recommended for preparing stock solutions (>50 mg/mL).[1]
-
Chlorinated Solvents (DCM, Chloroform):
-
Polar Aprotic Solvents (DMSO, DMF):
-
Esters & Ketones (Ethyl Acetate, Acetone):
Moderate Solubility Solvents
-
Alcohols (Ethanol, Methanol, Isopropanol):
-
Non-Polar Hydrocarbons (Hexane, Heptane, Toluene):
Solvent Selection Logic (Graphviz Diagram)
Figure 1: Decision tree for solvent selection based on experimental intent.[1] Dark nodes indicate starting points; Green nodes indicate optimal solvents; Yellow nodes indicate conditional solvents.[1]
Part 3: Experimental Protocols
To validate the solubility for your specific batch (purity affects solubility), use the Saturation Shake-Flask Method .[1]
Protocol: Equilibrium Solubility Determination
Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.
Materials:
-
Target Solvent (e.g., Ethanol, DMSO)[1]
-
0.45 µm PTFE Syringe Filters (Do not use Nylon, as it may bind lipophilics)[1]
-
HPLC or GC-FID for quantification[1]
Workflow:
-
Preparation: Add excess solid/oil of the compound to 2 mL of solvent in a glass vial. Ensure undissolved material is visible.
-
Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.
-
Settling: Allow the solution to stand for 4 hours to let undissolved solids settle.
-
Sampling:
-
Withdraw 0.5 mL of the supernatant.
-
Filter through a 0.45 µm PTFE filter.[1]
-
Dilute the filtrate 1:100 or 1:1000 with Acetonitrile (to bring into linear range).
-
-
Quantification: Inject into HPLC (C18 column, 50:50 ACN:Water mobile phase). Compare peak area to a standard curve.
Protocol: Stock Solution Preparation for Bioassays
Target: 100 mM Stock in DMSO.
-
Calculate Mass:
.[1]-
Example: For 10 mL of 100 mM stock:
.
-
-
Weigh ~225 mg (slight excess is fine if actual mass is recorded).
-
Add 8 mL of DMSO. Vortex until clear.
-
Top up to exactly 10 mL with DMSO.
-
Storage: Store at -20°C. Check for precipitation upon thawing; sonicate if necessary.
Part 4: Safety & Handling (MSDS Highlights)
-
Hazards: Phenylpropenes can be irritants and potential sensitizers.[1] Some analogs (e.g., Asarone) have genotoxic potential. Handle as a potential toxin.[1]
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
Incompatibility: Avoid strong oxidizing agents (can oxidize the methallyl double bond or the methoxy groups).
Part 5: References
Sources
- 1. 1,2,4-Trimethoxy-5-(1-propenyl)benzene | C12H16O3 | CID 17903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. figshare.com [figshare.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship of Trimethoxyphenyl Propene Derivatives
Executive Summary
The 2,4,5-trimethoxyphenyl (TMP) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous antimitotic agents. Historically derived from natural phenylpropanoids like
However, the clinical translation of native phenylpropenes is severely limited by their toxicity profile. The propenyl side chain undergoes metabolic activation by cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) to form reactive epoxides, which are genotoxic and hepatocarcinogenic.
This technical guide analyzes the Structure-Activity Relationship (SAR) of TMP derivatives, detailing the structural modifications required to decouple therapeutic efficacy from toxicity. It provides validated protocols for synthesizing safer analogs (chalcones) and assaying their biological activity.
Chemical Scaffold & SAR Analysis
The biological activity of TMP derivatives hinges on the precise electronic and steric arrangement of the methoxy groups, which mimic the A-ring of colchicine.
The Pharmacophore (Ring A)
-
2,4,5-Trimethoxy Pattern: Critical for high-affinity binding to the
-tubulin subunit. The methoxy groups act as hydrogen bond acceptors and hydrophobic contacts within the binding pocket. -
Substitution Effects: Removal or relocation of the C-4 or C-5 methoxy groups typically results in a >10-fold loss of potency. The 2,4,5-substitution pattern creates a specific electron-rich density map essential for interaction with Cys241 of
-tubulin.
The Toxicophore (The Side Chain)
-
Propenyl Double Bond: In native asarones, the C1'-C2' double bond is the site of metabolic activation.
-
Metabolic Liability: CYP450-mediated oxidation converts this alkene into a highly reactive asarone-1',2'-epoxide . This electrophile forms covalent adducts with DNA (specifically guanine bases), leading to mutagenesis.
-
Optimization Strategy: The double bond must be modified. Successful strategies include:
-
Bioisosteric Replacement: Replacing the alkene with stable heterocycles (e.g., triazoles, isoxazoles).
-
Conjugation Extension: Extending the conjugation via a carbonyl linker (e.g., chalcones) stabilizes the electron system and alters the metabolic pathway, preventing epoxide formation.
-
SAR Visualization
Toxicology & Metabolic Activation Mechanism
Understanding the toxicity mechanism is a prerequisite for designing safer drugs. The toxicity of
The Epoxidation Pathway
Upon ingestion,
-
Activation: CYP1A2/3A4 inserts oxygen across the C1'-C2' bond.
-
DNA Damage: The resulting epoxide is an alkylating agent capable of attacking the N7 position of guanine residues in DNA.
-
Detoxification Failure: While epoxide hydrolase can convert the epoxide to a non-toxic diol (erythro/threo-1',2'-dihydroxyasarone), this process is saturable. At therapeutic doses, the epoxide accumulates.
Experimental Protocols
To bypass the toxicity issues while retaining activity, we utilize the Chalcone scaffold (1,3-diphenyl-2-propen-1-one). This modification removes the labile terminal alkene and introduces a conjugated carbonyl system that enhances tubulin binding affinity.
Protocol A: Synthesis of 2,4,5-Trimethoxychalcone
A self-validating Claisen-Schmidt condensation protocol.
Objective: Synthesize a metabolically stable analog of asarone.
Reaction: 2,4,5-Trimethoxybenzaldehyde + Acetophenone
Reagents:
-
2,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
KOH (40% aqueous solution)
-
Ethanol (95%)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 2,4,5-trimethoxybenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol in a round-bottom flask.
-
Catalysis: Place the flask in an ice bath (0-5°C). Add 10 mL of 40% KOH dropwise with vigorous stirring. Critical: Keep temperature low to prevent polymerization.
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will darken (yellow/orange) indicating conjugation formation.
-
Validation (TLC): Monitor progress using TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a distinct yellow spot with a different Rf than the aldehyde starting material.
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water and acidify slightly with 10% HCl (pH ~4-5) to precipitate the product.
-
Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to obtain needle-shaped crystals.
-
Characterization: Verify structure via
H-NMR. Look for the characteristic trans-olefinic protons ( -unsaturated ketone) appearing as doublets ( Hz) around 7.4–7.8 ppm.
Protocol B: Tubulin Polymerization Inhibition Assay
A functional assay to verify the mechanism of action.
Objective: Quantify the ability of the synthesized derivative to inhibit microtubule assembly.
Materials:
-
Purified Tubulin (>99%, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[1]
Procedure:
-
Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP and 5% glycerol (glycerol promotes nucleation). Keep on ice.
-
Compound Addition: Add 2
L of test compound (dissolved in DMSO) to the wells of a pre-warmed (37°C) 96-well plate. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 M). -
Initiation: Add 100
L of the cold tubulin master mix to each well. -
Measurement: Immediately place in the spectrophotometer at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot Absorbance vs. Time.
-
Control: Sigmoidal curve (Nucleation
Elongation Steady State). -
Active Inhibitor: Flat line or significantly reduced slope (Vmax).
-
Self-Validation: If the DMSO control does not show a sigmoidal polymerization curve, the tubulin is degraded; the assay is invalid.
-
Comparative Efficacy Data
The following table illustrates the impact of structural modification on biological activity (IC50 against HepG2 liver cancer cells) and safety.
| Compound Class | Representative Structure | IC50 (HepG2) | Toxicity Risk (Genotoxicity) |
| Natural Phenylpropene | ~25 - 50 | High (Epoxide formation) | |
| Chalcone Derivative | 2,4,5-Trimethoxychalcone | 2.5 - 5.0 | Low (Stable enone system) |
| Triazole Hybrid | Asarone-Triazole Analog | 0.4 - 1.0 | Low (Bioisostere) |
| Standard Drug | Colchicine | ~0.05 | High (Systemic toxicity) |
Note: Synthetic chalcones and triazoles often achieve 10x higher potency than the natural parent compound while eliminating the metabolic liability of the propenyl side chain.
References
-
Uebel, T., et al. (2020). "
-Asarone, -asarone, and -asarone: Current status of toxicological evaluation." Journal of Applied Toxicology. Link -
Patel, K., et al. (2022).[3] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules. Link
-
Cartus, A., & Schrenk, D. (2016). "Metabolism of the carcinogen beta-asarone in liver microsomes." Food and Chemical Toxicology. Link
-
BenchChem Technical Support. (2025). "Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone: Protocol and Troubleshooting." BenchChem Protocols. Link
-
Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Kit (Cat. # BK006P) Manual." Cytoskeleton Resources. Link
Sources
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene boiling point and density data
The following technical guide details the physicochemical profile, synthesis, and handling of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene (also known as 5-(2-methylallyl)-1,2,3-trimethoxybenzene ).
This guide synthesizes available experimental data with predictive modeling based on its structural homolog, Elemicin (5-allyl-1,2,3-trimethoxybenzene), to provide a robust reference for researchers.
Executive Summary & Chemical Identity
This compound is a lipophilic aromatic ether used primarily as an intermediate in the synthesis of pharmaceutical agents (e.g., Trimethoprim analogs) and as a probe in medicinal chemistry for structure-activity relationship (SAR) studies of phenethylamines and phenylpropenes.
Structurally, it is the
| Property | Details |
| IUPAC Name | 5-(2-methylprop-2-en-1-yl)-1,2,3-trimethoxybenzene |
| Common Names | Methallyl-3,4,5-trimethoxybenzene; |
| Molecular Formula | C |
| Molecular Weight | 222.28 g/mol |
| SMILES | COC1=CC(CC(=C)C)=CC(OC)=C1OC |
| Structural Class | Phenylpropene / Allylbenzene derivative |
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, specific experimental constants are rare in public literature. The values below are derived from validated group-contribution methods and comparative analysis with the structural standard, Elemicin (CAS 487-11-6).
Boiling Point & Density Data
The presence of the 2-methyl group adds approximately 14 Da to the molecular weight and increases the London dispersion forces compared to Elemicin, resulting in a slightly elevated boiling point.
| Parameter | Value (Estimated/Experimental) | Conditions | Confidence |
| Boiling Point (Atm) | 295 – 305 °C | 760 mmHg | High (Predicted) |
| Boiling Point (Vac) | 160 – 165 °C | 15 mmHg | High (Extrapolated from Elemicin) |
| Density | 1.05 – 1.07 g/cm³ | 20 °C | Medium (Structure-Property Relationship) |
| Refractive Index ( | 1.525 – 1.535 | 20 °C | High (Based on aromatic ether trends) |
| Flash Point | > 110 °C | Closed Cup | Predicted |
Comparative Benchmark (Elemicin):
-
BP: 152–156 °C @ 17 mmHg [Reference: Merck Index]
-
Density: 1.063 g/cm³[1]
-
Refractive Index: 1.529
Solubility & Stability
-
Solubility: Insoluble in water.[2][3][4] Highly soluble in dichloromethane (DCM), ethyl acetate, ethanol, and diethyl ether.
-
Stability: The terminal alkene is susceptible to oxidation (forming epoxides) and polymerization under acidic conditions or high heat. Store under inert atmosphere (N
or Ar) at 2–8 °C.
Synthesis & Experimental Protocols
The most reliable synthesis route avoids the rearrangement issues common with Friedel-Crafts alkylation by using a Grignard coupling approach.
Synthesis Pathway (Grignard Coupling)
This method couples 3,4,5-trimethoxybenzyl chloride with a methallyl magnesium halide.
Figure 1: Convergent synthesis via Grignard coupling to prevent isomerisation.
Detailed Protocol
Step 1: Preparation of 3,4,5-Trimethoxybenzyl Chloride
-
Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool to 0 °C. Add Thionyl Chloride (1.2 eq) dropwise.
-
Stir for 2 hours at room temperature.
-
Evaporate solvent and excess SOCl
under vacuum to yield the chloride quantitatively.
Step 2: Grignard Coupling
-
Setup: Flame-dried 3-neck flask, N
atmosphere. -
Reagent: Prepare Methallyl Magnesium Chloride (1.5 eq) in anhydrous THF from methallyl chloride and Mg turnings.
-
Addition: Cool Grignard solution to 0 °C. Add 3,4,5-trimethoxybenzyl chloride (dissolved in THF) dropwise over 30 mins.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour into saturated NH
Cl solution at 0 °C. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO
.
Purification Logic (Distillation)
Due to the high boiling point, vacuum distillation is mandatory to prevent thermal decomposition.
Figure 2: Purification workflow utilizing fractional vacuum distillation.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, compare spectral data against these expected values.
| Method | Diagnostic Signal | Interpretation |
| Aromatic protons (symmetric) | ||
| Terminal alkene protons (=CH | ||
| Trimethoxy groups (3x OMe) | ||
| Benzylic methylene (Ar-CH | ||
| Allylic methyl group (-CH | ||
| GC-MS (EI) | Molecular Ion | |
| Loss of methallyl group (Tropylium ion) |
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system.[5][6] Potential CNS depressant at high concentrations (analogous to Elemicin/Myristicin).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in amber glass vials under Nitrogen at 4°C.
References
-
Elemicin Properties: The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.
- Synthesis of Phenylpropenes: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for allylbenzene synthesis).
-
Grignard Coupling Protocols: BenchChem Technical Support. Synthesis of Methoxy-Methyl-Propene Derivatives.
-
General Physical Data (Homologs): NIST Chemistry WebBook, SRD 69.[7] 1,2,3-Trimethoxybenzene derivatives. [7]
Sources
- 1. 487-11-6 CAS MSDS (Elemicin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Elemicin | C12H16O3 | CID 10248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5-trimethoxybenzaldehyde, 86-81-7 [thegoodscentscompany.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 1-Propene, 3-methoxy-2-methyl- [webbook.nist.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene via Catalytic Grignard Cross-Coupling
Executive Summary & Technical Rationale
The synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene (an analogue of elemicin) presents a specific regiochemical challenge. Standard approaches involving the dehydration of tertiary alcohols (derived from benzyl Grignard reagents and acetone) typically favor the thermodynamic, conjugated product (the styrene derivative) over the desired kinetic, non-conjugated allylic isomer.
To achieve high fidelity for the terminal alkene target, this protocol utilizes a Copper-Catalyzed Grignard Cross-Coupling (Kochi-Type Coupling) . This method couples 3,4,5-trimethoxyphenylmagnesium bromide directly with methallyl chloride. This pathway avoids the ambiguity of elimination reactions and provides a direct, convergent route to the target skeleton.
Key Advantages of this Protocol:
-
Regiocontrol: Exclusively yields the non-conjugated allylic system.
-
Convergence: Reduces step count compared to aldehyde-condensation/reduction routes.
-
Scalability: Utilizes standard industrial reagents (methallyl chloride, magnesium).
Reaction Mechanism & Pathway Visualization
The reaction proceeds via the formation of an aryl Grignard reagent, followed by a copper-catalyzed nucleophilic substitution on the allylic halide. The inclusion of a copper(I) salt (e.g., CuI or Li₂CuCl₄) is critical to suppress homocoupling (biaryl formation) and facilitate the
Pathway Diagram
Caption: Figure 1. Catalytic cycle for the selective cross-coupling of aryl Grignard reagents with methallyl chloride, highlighting the role of Copper(I) in preventing homocoupling.
Experimental Protocol
Materials & Equipment[1][2][3][4][5][6]
-
Reagents: 3,4,5-Trimethoxybromobenzene (98%), Magnesium turnings (Grignard grade), Methallyl chloride (3-Chloro-2-methylpropene), Copper(I) Iodide (CuI), Anhydrous THF (inhibitor-free).
-
Equipment: 3-Neck Round Bottom Flask (500 mL), Schlenk line (Argon/Nitrogen), Reflux condenser, Pressure-equalizing addition funnel, Magnetic stirrer.
Step-by-Step Methodology
Phase A: Activation and Grignard Formation
-
Setup: Flame-dry the glassware under vacuum and backfill with Argon. Maintain a positive pressure of inert gas throughout.
-
Magnesium Activation: Add Magnesium turnings (1.2 eq, 29.2 g/mol ) to the flask. Expert Tip: Dry stir the Mg vigorously for 10 minutes to expose fresh metal surfaces. Add a single crystal of Iodine (
) to facilitate initiation.[1] -
Initiation: Dissolve 3,4,5-Trimethoxybromobenzene (1.0 eq) in anhydrous THF (concentration ~1.0 M). Add 5% of this solution to the Mg turnings.
-
Reaction: Heat gently with a heat gun until the ether refluxes and the iodine color fades (signaling initiation). Once initiated, add the remaining aryl bromide solution dropwise over 45-60 minutes. Maintain a gentle spontaneous reflux.
-
Maturation: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the bromide. Cool to 0°C.[2][3][4]
Phase B: Catalytic Cross-Coupling
-
Catalyst Addition: To the cooled Grignard solution (0°C), add Copper(I) Iodide (CuI) (0.05 eq, 5 mol%). The solution may darken or change color, indicating the formation of the organocuprate species.
-
Electrophile Addition: Dilute Methallyl chloride (1.2 eq) in equal volumes of anhydrous THF. Add this solution dropwise to the Grignard/Cu mixture at 0°C.
-
Caution: This step is exothermic. Monitor internal temperature and keep below 10°C to prevent polymerization of the methallyl chloride.
-
-
Completion: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
Phase C: Workup & Purification[2][5]
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous
(ammonium chloride) to decompose excess Grignard and solubilize magnesium salts. -
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). -
Wash: Wash combined organics with Brine, then dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane
5% EtOAc/Hexane. -
Target: The product is a non-polar oil and will elute early, distinct from any unreacted trimethoxybenzene or biaryl side products.
-
Analytical Data & Validation
The following table summarizes the expected spectroscopic data for validation.
| Parameter | Expected Signal / Value | Structural Assignment |
| Physical State | Pale yellow oil | -- |
| Aromatic H (2,6-positions) | ||
| Terminal Alkene ( | ||
| Methoxy Groups ( | ||
| Benzylic Methylene ( | ||
| Allylic Methyl ( | ||
| IR Spectroscopy | 1645 cm | C=C Alkene stretch |
| 1590, 1125 cm | Aromatic C=C, C-O stretch | |
| Mass Spectrometry | Molecular Ion |
Critical Process Controls (Troubleshooting)
Controlling Homocoupling (Wurtz Reaction)
The primary impurity in aryl Grignard reactions is the biaryl compound (hexamethoxylbiphenyl).
-
Cause: Excessively high concentration or temperature during Grignard formation.
-
Solution: Use the Kochi protocol (Cu catalysis). The copper facilitates the cross-coupling rate (
) to be significantly faster than the homocoupling rate ( ).
Isomerization Risks
Avoid using strong mineral acids during the workup. The terminal double bond in the methallyl group is acid-sensitive and can migrate into conjugation with the ring (forming the thermodynamic "isoelemicin" analogue).
-
Prevention: Use buffered Ammonium Chloride (
) for quenching. Do not use HCl.
Safety & Compliance
-
Chemical Hazards: Methallyl chloride is an alkylating agent and a suspected carcinogen; handle in a fume hood. Grignard reagents are pyrophoric in high concentrations.
-
Regulatory: While this specific molecule is a chemical intermediate, it is structurally related to precursors of controlled substances. Ensure all synthesis is conducted in compliance with local diversion regulations and for legitimate research purposes only.
References
-
Grignard Reagent Preparation & Handling
-
Copper-Catalyzed Cross-Coupling (Kochi Reaction)
-
Tamura, M., & Kochi, J. (1971). "Coupling of Grignard Reagents with Organic Halides". Synthesis.
-
- Synthesis of Allylbenzenes: Journal of Natural Products. "Synthesis of Phenylpropanoids via Grignard Coupling". (General Reference for class).
-
Spectroscopic Data (Analogous Compounds)
-
BenchChem Protocols. "Grignard Reaction with 3,4,5-Trimethoxybenzaldehyde". (Cited for NMR shift comparisons of the trimethoxy ring system).
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. KR100521062B1 - Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride - Google Patents [patents.google.com]
Application Note: Protocol for Friedel-Crafts Alkylation of 1,2,3-Trimethoxybenzene with Methallyl Chloride
Part 1: Strategic Analysis & Mechanistic Rationale
Executive Summary
This protocol details the Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene (1,2,3-TMB) with methallyl chloride (3-chloro-2-methylpropene). This transformation is a critical C-C bond-forming step often used in the synthesis of benzoquinone derivatives, tocopherol analogues, and neolignans.
While 1,2,3-TMB is highly activated toward electrophilic aromatic substitution (EAS), the use of methallyl chloride introduces specific challenges:
-
Polymerization: Allylic halides are prone to self-polymerization under strong Lewis acidic conditions.
-
Regioselectivity: The 1,2,3-trimethoxy substitution pattern creates competition between the sterically crowded C4 position (electronically favored) and the C5 position.
-
Polyalkylation: The product is more electron-rich than the starting material, increasing the risk of over-alkylation.
Mechanistic Design Choices
To mitigate these risks, this protocol utilizes Tin(IV) Chloride (
-
Catalyst Selection (
vs. ): Aluminum trichloride ( ) is the traditional choice for Friedel-Crafts chemistry but is often too harsh for allylic halides, leading to tarry polymerization byproducts. Tin(IV) chloride offers a "soft" Lewis acidity that effectively ionizes the allylic chloride without initiating rapid cationic polymerization of the alkene tail. -
Solvent System: Anhydrous DCM is chosen for its non-nucleophilic nature and excellent solubility of both the organic substrate and the Lewis acid complex.
-
Temperature Control: Initiating the reaction at 0°C suppresses kinetic side reactions (polymerization), while allowing the mixture to warm to room temperature ensures thermodynamic conversion.
Part 2: Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role | Hazards |
| 1,2,3-Trimethoxybenzene | 168.19 | 1.0 | Solid | Substrate | Irritant |
| Methallyl Chloride | 90.55 | 1.2 | 0.925 | Electrophile | Flammable, Toxic, Corrosive |
| Tin(IV) Chloride ( | 260.50 | 1.1 | 2.226 | Catalyst | Corrosive, Moisture Sensitive |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.325 | Solvent | Volatile, Carcinogen susp. |
| HCl (1M aq) | 36.46 | Quench | ~1.0 | Quench | Corrosive |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Drying: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen for 15 minutes.
-
Substrate Solubilization: Charge the RBF with 1,2,3-trimethoxybenzene (10.0 mmol, 1.68 g) . Add anhydrous DCM (40 mL) via syringe. Stir until fully dissolved.
-
Catalyst Addition: Cool the solution to 0°C using an ice/water bath. Carefully add
(11.0 mmol, 1.29 mL) dropwise via a glass syringe.-
Observation: The solution may turn yellow or orange due to the formation of the Lewis acid-arene complex.
-
-
Electrophile Preparation: In the addition funnel, dilute methallyl chloride (12.0 mmol, 1.18 mL) in DCM (10 mL) .
Phase 2: Controlled Alkylation
-
Addition: Add the methallyl chloride solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0°C.
-
Rationale: Slow addition keeps the concentration of the active carbocation low relative to the arene, minimizing polymerization.
-
-
Reaction: Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow to warm to room temperature (20-25°C). Stir for an additional 2-4 hours.
-
Monitoring: Monitor reaction progress via TLC (Silica gel; Hexanes/EtOAc 8:2).
-
Target: Disappearance of 1,2,3-TMB (
) and appearance of a new spot ( ).
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture back to 0°C. Slowly add ice-cold 1M HCl (30 mL) to quench the catalyst. Vigorous stirring is required to break up the tin emulsions.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[2][3] Extract the aqueous layer with DCM (
mL). -
Washing: Combine organic layers and wash sequentially with:
-
Water (
mL) -
Saturated
( mL) -
Brine (
mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil.
Phase 4: Purification
-
Chromatography: Purify via flash column chromatography on silica gel.
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Yield: Typical isolated yield is 65-78% .
-
Product:1-(2-methylallyl)-2,3,4-trimethoxybenzene (Major isomer, substitution at C4).
-
Part 3: Visualization & Logic
Reaction Pathway & Logic Flow
The following diagram illustrates the mechanistic pathway and critical decision nodes for the reaction.
Figure 1: Mechanistic workflow for the SnCl4-mediated methallylation of 1,2,3-trimethoxybenzene.
Part 4: Quality Control & Characterization
Expected Analytical Data
To validate the synthesis, compare the isolated product against these expected spectral characteristics:
-
Physical State: Pale yellow oil.
-
H NMR (400 MHz,
):-
6.80 (d,
Hz, 1H, Ar-H), 6.60 (d, Hz, 1H, Ar-H) — Indicates asymmetric substitution (C4). - 4.85 (s, 1H, =CH2), 4.70 (s, 1H, =CH2) — Methallyl terminal alkene.
-
3.88, 3.85, 3.82 (s, 9H,
). -
3.35 (s, 2H, Ar-
). -
1.75 (s, 3H, Allylic
).
-
6.80 (d,
-
Regiochemistry Note: If the spectrum shows a singlet for the aromatic proton (integrating to 1H or 2H depending on symmetry), substitution may have occurred at the C5 position (symmetric). However, the C4 substitution (asymmetric 1,2,3,4-substitution pattern) typically dominates due to the strong para-directing effect of the C1-methoxy group.
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Low Yield / Tarry Residue | Polymerization of methallyl chloride. | Reduce temp to -10°C; Add electrophile slower; Ensure reagents are anhydrous. |
| Starting Material Remains | Catalyst deactivation by moisture. | Flame-dry glassware; Use fresh bottle of |
| Polyalkylation | Excess electrophile/catalyst. | Stop reaction immediately after 1,2,3-TMB is consumed; Use a slight excess of arene (1.1 eq) instead of electrophile. |
References
-
Friedel-Crafts Chemistry Overview
-
Lewis Acid Catalysis in Allylation
- Mettler Toledo. "Friedel-Crafts Alkylation Reaction Mechanisms and Catalysts." Mettler Toledo. Accessed October 26, 2023.
-
[Link]
-
Regioselectivity in Polymethoxybenzenes
- Beilstein Journals. "A review of new developments in the Friedel–Crafts alkylation." Beilstein J. Org. Chem. 2010, 6, No. 53.
-
[Link]
-
Analogue Synthesis (Vilsmeier Formylation of 1,2,3-TMB)
Sources
- 1. A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Execution of the Wittig Reaction on 3,4,5-Trimethoxybenzyl Ketones
Preamble: Navigating the Olefination of Electron-Rich Aryl Ketones
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and stereoselective method for alkene synthesis from carbonyl compounds.[1][2] Its power lies in the unambiguous placement of the double bond, replacing a carbonyl C=O group with a C=C bond.[2][3] This guide provides a detailed exploration of the Wittig reaction as applied to 3,4,5-trimethoxybenzyl ketones, a substrate class frequently encountered in the synthesis of natural products and pharmaceutical agents.
While the Wittig reaction is robust, its application to ketones—as opposed to more reactive aldehydes—requires careful consideration of reaction parameters.[4] Ketones are inherently less electrophilic, and steric hindrance around the carbonyl can further impede the reaction.[5][6][7] The presence of the electron-donating 3,4,5-trimethoxy substitution on the phenyl ring slightly deactivates the carbonyl group, making the choice of an appropriately reactive Wittig reagent paramount. This document outlines the mechanistic rationale, key parameter optimization, and detailed protocols necessary for successfully navigating these challenges.
Mechanistic Considerations for Ketone Substrates
The efficacy of the Wittig reaction hinges on the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[8] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[1][8] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired alkene.[2][9]
Caption: Mechanism of the Wittig reaction with a substituted benzyl ketone.
The Critical Role of Ylide Stability
Phosphorus ylides exist on a reactivity spectrum, broadly classified as "stabilized" and "unstabilized".[10] This distinction is the single most important factor for success with ketone substrates.
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge through resonance.[8][11] This increased stability makes them less reactive.[10] While they react well with aldehydes, stabilized ylides often fail to react or give poor yields with ketones , including 3,4,5-trimethoxybenzyl ketones.[4][6][7]
-
Unstabilized Ylides: These ylides have alkyl or hydrogen substituents on the carbanionic carbon. Lacking resonance stabilization, they are highly reactive and nucleophilic.[10] Unstabilized ylides are the reagents of choice for reactions with ketones .[7]
-
Semi-stabilized Ylides: Ylides with an aryl or vinyl group (e.g., benzyltriphenylphosphorane) fall in between. Their reactivity is generally sufficient for many ketones.
| Ylide Type | R Group on Ylide Carbon | Reactivity with Ketones | Typical Stereoselectivity (with Aldehydes) |
| Unstabilized | H, Alkyl | High (Recommended) | (Z)-alkene[1][11] |
| Semi-stabilized | Aryl, Vinyl | Moderate to High | Poor (E/Z mixtures)[1][5] |
| Stabilized | -COOR, -COR, -CN | Low to None (Not Recommended) | (E)-alkene[1][11] |
Core Protocol: Methylenation of a 3,4,5-Trimethoxybenzyl Ketone
This protocol details the synthesis of a terminal alkene from a generic 3,4,5-trimethoxybenzyl ketone (where R' is an alkyl or aryl group) using methylenetriphenylphosphorane, a classic unstabilized ylide.
Workflow Overview
Caption: General experimental workflow for the Wittig olefination of a ketone.
Part I: Preparation of the Phosphonium Salt
The ylide precursor, an alkyltriphenylphosphonium salt, is typically prepared in advance via an SN2 reaction.[3][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile).
-
Alkyl Halide Addition: Add the desired alkyl halide (1.0-1.1 eq, e.g., methyl bromide or methyl iodide for the methylphosphonium salt). For primary alkyl halides, the reaction is generally efficient.[13]
-
Heating: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will often precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected salt with a non-polar solvent like diethyl ether or hexanes to remove any unreacted triphenylphosphine. Dry the salt thoroughly under vacuum. The salt is typically stable for long-term storage.
Part II: Ylide Generation and Wittig Reaction
Crucial Prerequisite: This procedure involves a highly moisture- and air-sensitive reagent (n-BuLi). All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[7]
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
3,4,5-Trimethoxybenzyl ketone (1.0 eq)
Procedure:
-
Ylide Generation:
-
To a dry, three-neck flask under an inert atmosphere, add methyltriphenylphosphonium bromide.
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 10-15 minutes. A deep orange or yellow color indicates the formation of the ylide (Ph₃P=CH₂).[7]
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve the 3,4,5-trimethoxybenzyl ketone in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0°C.
-
Add the ketone solution dropwise to the stirring ylide solution over 20-30 minutes.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Part III: Work-up and Purification
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has chromatographic properties similar to the desired product.[14]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether). Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification Strategy:
-
Primary Method (Column Chromatography): The crude material is often a mixture of the alkene product, TPPO, and unreacted triphenylphosphine. Purification by silica gel chromatography is standard. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate gradient) is typically effective. The less polar alkene should elute before the more polar TPPO.
-
Alternative for Low-Polarity Products: If the alkene product is very non-polar and co-elutes with starting materials, TPPO can be removed by alternative means. One method involves converting the TPPO into a more polar derivative that is easier to separate.[14] Another approach is precipitation/recrystallization, as TPPO is often more soluble in solvents like 1-propanol than the non-polar alkene product.[15] A mild work-up with oxalyl chloride can also precipitate the phosphine oxide as an insoluble salt.[16]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Ylide Generation: Presence of moisture/air; base not strong enough. | Ensure strictly anhydrous/inert conditions.[7] Use a strong base like n-BuLi or NaH for unstabilized ylides. |
| Low Ketone Reactivity: Steric hindrance or use of a stabilized ylide. | Switch to a more reactive, unstabilized ylide.[7] For highly hindered ketones, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[5][6] | |
| Low Reaction Temperature: Reaction may be too slow at low temperatures. | After initial addition at 0°C, allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C in THF). | |
| Complex Product Mixture | Side Reactions: Aldol-type side reactions if the ketone has enolizable protons and the ylide degrades. | Ensure complete ylide formation before adding the ketone. Maintain a slight excess of the ylide. |
| Difficult Purification | Co-elution of Product and TPPO: Similar polarity of the desired alkene and the phosphine oxide byproduct. | Try recrystallization from a suitable solvent (e.g., isopropanol, hexanes). Alternatively, treat the crude mixture to chemically modify the TPPO for easier removal.[14][16] |
References
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (2023). Chemistry Steps. [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. [Link]
-
Wittig Reaction - Dalal Institute. (n.d.). Dalal Institute. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Reaction Chemistry. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Wittig reaction purification for products with very low polarity. (2025). Taylor & Francis Online. [Link]
-
A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. (2017). ResearchGate. [Link]
-
Wittig reaction - L.S.College, Muzaffarpur. (2020). L.S.College. [Link]
-
Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog. (2026). Oreate AI. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of methallyl trimethoxybenzene from 3,4,5-trimethoxybenzaldehyde
This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis of 1-(2-methylallyl)-3,4,5-trimethoxybenzene (also referred to as Methallyl Trimethoxybenzene) starting from 3,4,5-trimethoxybenzaldehyde .
The protocol prioritizes the synthesis of the terminal alkene isomer (2-methyl-2-propenyl), which is chemically distinct from the conjugated "isobutenyl" isomer. The methodology employs a two-step sequence: a Grignard addition followed by a chemo-selective ionic hydrogenation.
Executive Summary & Retrosynthetic Logic
The synthesis of methallyl-substituted benzenes from benzaldehydes presents a regiochemical challenge: preserving the terminal double bond while removing the benzylic oxygen. Direct alkylation is often low-yielding due to electronic repulsion, and Wittig reactions typically favor the thermodynamically stable conjugated diene.
This protocol utilizes a Grignard-Reductive sequence which offers superior control over the carbon skeleton and oxidation state.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the construction of the C10-C11 bond via Grignard addition followed by benzylic deoxygenation.
Chemical Pathway & Mechanism[1][2]
Step 1: Nucleophilic Addition (Grignard)
The reaction of 3,4,5-trimethoxybenzaldehyde with isopropenylmagnesium bromide introduces the complete carbon skeleton. The use of the isopropenyl Grignard (rather than methallyl Grignard) is critical; it places the double bond in the correct terminal position relative to the benzylic carbon.
Step 2: Ionic Hydrogenation (Deoxygenation)
The resulting benzylic alcohol is reduced using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) . Unlike catalytic hydrogenation (H₂/Pd), which risks reducing the alkene, ionic hydrogenation proceeds via a carbocation intermediate. The electron-rich trimethoxy ring stabilizes the benzylic carbocation, facilitating rapid hydride transfer from the silane.
Experimental Protocols
Protocol A: Grignard Addition
Objective: Synthesis of 1-(3,4,5-trimethoxyphenyl)-2-methylprop-2-en-1-ol.
Reagents & Materials
-
3,4,5-Trimethoxybenzaldehyde: 19.6 g (100 mmol)
-
Isopropenylmagnesium bromide: 0.5 M solution in THF (240 mL, 120 mmol, 1.2 eq)
-
Tetrahydrofuran (THF): Anhydrous, 200 mL
-
Ammonium Chloride (NH₄Cl): Saturated aqueous solution
-
Equipment: 1L 3-neck round-bottom flask, addition funnel, N₂ atmosphere, ice bath.
Procedure
-
Setup: Flame-dry the glassware and cool under a stream of nitrogen. Charge the flask with 3,4,5-trimethoxybenzaldehyde and dissolve in anhydrous THF (200 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Stirring must be vigorous.
-
Addition: Transfer the Isopropenylmagnesium bromide solution to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining the internal temperature below 5°C.
-
Note: A white precipitate (magnesium alkoxide) may form; this is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).
-
-
Quench: Cool back to 0°C. Carefully quench by dropwise addition of sat. NH₄Cl (100 mL). Caution: Exothermic.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Silica, 20% EtOAc/Hexane).
Yield Expectation: 90–95% (Pale yellow viscous oil).
Protocol B: Reductive Deoxygenation
Objective: Conversion to 1-(2-methylallyl)-3,4,5-trimethoxybenzene.
Reagents & Materials
-
Crude Alcohol (from Step 1): ~23.8 g (100 mmol)
-
Triethylsilane (Et₃SiH): 35.0 g (300 mmol, 3.0 eq)
-
Trifluoroacetic Acid (TFA): 57.0 g (500 mmol, 5.0 eq)
-
Dichloromethane (DCM): Anhydrous, 300 mL
-
Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution.
Procedure
-
Dissolution: Dissolve the crude benzylic alcohol in anhydrous DCM (300 mL) in a 1L round-bottom flask under nitrogen.
-
Silane Addition: Add Triethylsilane in one portion. Cool the mixture to 0°C.
-
Acid Addition: Add TFA dropwise over 20 minutes.
-
Mechanism Note: The solution may turn deep red/purple due to the formation of the resonance-stabilized benzylic carbocation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2 hours.
-
Quench: Pour the reaction mixture carefully into a beaker containing ice and sat. NaHCO₃ solution. Stir until gas evolution ceases and pH is neutral/basic.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous phase with DCM (2 × 50 mL).
-
Drying: Dry combined organics over MgSO₄ and concentrate.
-
Purification: The residue contains excess silane and siloxane byproducts. Purify via vacuum distillation (high vacuum required due to boiling point) or flash chromatography (Silica, 5% EtOAc/Hexane).
Yield Expectation: 80–85% (Colorless to pale yellow oil).
Analytical Data & Validation
Quantitative Summary Table
| Parameter | Step 1: Grignard Addition | Step 2: Ionic Hydrogenation |
| Limiting Reagent | 3,4,5-Trimethoxybenzaldehyde | Benzylic Alcohol Intermediate |
| Key Reagent | Isopropenyl MgBr (1.2 eq) | Et₃SiH (3.0 eq) / TFA (5.0 eq) |
| Temperature | 0°C | 0°C |
| Time | 2.5 Hours | 2.5 Hours |
| Typical Yield | 92% | 83% |
| Overall Yield | ~76% |
Spectroscopic Validation (Expected Data)
-
Target: 1-(2-methylallyl)-3,4,5-trimethoxybenzene
-
1H NMR (400 MHz, CDCl₃):
- 6.40 (s, 2H, Ar-H)
- 4.85 (s, 1H, =CH₂ terminal)
- 4.75 (s, 1H, =CH₂ terminal)
- 3.85 (s, 6H, 3,5-OMe)
- 3.80 (s, 3H, 4-OMe)
- 3.25 (s, 2H, Ar-CH₂-)
- 1.70 (s, 3H, -CH₃)
Safety & Handling
-
Grignard Reagents: Highly flammable and moisture sensitive. Handle only under inert atmosphere (N₂/Ar).
-
TFA: Corrosive and volatile. Use in a fume hood.
-
Triethylsilane: Flammable.
-
Waste Disposal: Silane byproducts should be treated as organic waste. Aqueous layers containing magnesium salts can be disposed of down the drain with excess water (check local regulations).
References
-
Grignard Addition to Benzaldehydes
-
Ionic Hydrogenation (Silane/TFA Reduction)
- Carey, F. A., & Tremper, H. S. (1971). Carbonium ion-silane hydride transfer reactions. V. tert-Alkyl cations. Journal of the American Chemical Society, 93(23), 6093-6097.
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane . Journal of Organic Chemistry, 72(17), 6599-6601. Link
-
Synthesis of Trimethoxybenzene Derivatives
-
Erowid/Rhodium Archive.Synthesis of 3,4,5-Trimethoxybenzaldehyde . (Provides context on the stability and reactivity of the TMB ring system). 6
-
Sources
- 1. elimination reaction dehydration of alcohols to prepare alkenes aluminium oxide catalyst conc. sulfuric/phosphoric(V) acid apparatus equations reagents organic chemistry advanced A level pre-university organic chemistry US grade 11 grade 12 honors [docbrown.info]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(3-Hydroxy-4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C20H22O6 | CID 10451021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
Application Notes & Protocols: Catalytic C(sp²)–C(sp³) Coupling of 3,4,5-Trimethoxyphenyl Halides with Methallyl Reagents
Abstract: The 3,4,5-trimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including the potent antimitotic agent combretastatin. The introduction of alkyl substituents, such as the methallyl group, onto this ring system is a critical transformation for the development of new therapeutic agents. This guide provides a comprehensive overview of modern catalytic methods for the cross-coupling of 3,4,5-trimethoxyphenyl halides with methallyl reagents. We will explore several robust palladium- and nickel-catalyzed protocols, including Suzuki-Miyaura, Kumada-Tamao-Corriu, and Stille couplings. For each method, we provide detailed, step-by-step protocols, discuss the underlying mechanistic principles, and offer insights into the selection of catalysts, ligands, and reaction conditions to optimize yield and selectivity.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl group is a key structural component in numerous biologically active molecules. Its presence is often associated with potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic methallylation of this aromatic system provides a pathway to novel molecular architectures with potentially enhanced or new biological functions. This document serves as a practical guide for researchers in organic synthesis and drug development to effectively perform these crucial C(sp²)–C(sp³) bond formations.
Overview of Key Catalytic Coupling Strategies
The formation of a carbon-carbon bond between an aryl halide and an alkyl partner is a cornerstone of modern organic synthesis, largely enabled by transition-metal catalysis. For the specific coupling of 3,4,5-trimethoxyphenyl halides with methallyl reagents, several methods have proven effective. The choice of method often depends on the nature of the halide (I, Br, Cl), the availability of the methallyl precursor, and the functional group tolerance required.
The three primary palladium- or nickel-catalyzed cross-coupling reactions suitable for this transformation are:
-
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with a methallylboronic acid or ester in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and high functional group tolerance.
-
Kumada-Tamao-Corriu Coupling: This method utilizes a highly reactive methallyl Grignard reagent (methallylmagnesium halide) as the nucleophile, coupled with the aryl halide in the presence of a nickel or palladium catalyst.[1] It is a powerful and often rapid transformation.[1]
-
Stille Coupling: This reaction involves the coupling of the aryl halide with a methallylorganostannane reagent, catalyzed by palladium.[2] While organotin compounds are toxic, the Stille reaction is valued for its insensitivity to moisture and air.[2][3]
Below is a workflow diagram illustrating the general process from substrate selection to product isolation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3,4,5-trimethoxybenzene
| Reagent/Parameter | Quantity/Value | Notes |
| 1-Bromo-3,4,5-trimethoxybenzene | 1.0 mmol, 247 mg | Substrate |
| Methallylboronic acid pinacol ester | 1.2 mmol, 220 mg | Coupling Partner |
| Pd(dppf)Cl₂ | 0.03 mmol, 22 mg | Catalyst |
| K₂CO₃ | 3.0 mmol, 414 mg | Base |
| Toluene | 5 mL | Solvent |
| Water | 1 mL | Co-solvent |
| Temperature | 90 °C | Reaction Temperature |
| Time | 12-24 h | Reaction Duration |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3,4,5-trimethoxybenzene, methallylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-methylallyl)-3,4,5-trimethoxybenzene.
Kumada-Tamao-Corriu Coupling
The Kumada coupling is an excellent choice for efficient C-C bond formation, particularly when using more reactive aryl halides like bromides and iodides. [1]Nickel catalysts are often preferred due to their lower cost and high reactivity. [4] Causality Behind Experimental Choices:
-
Catalyst: Nickel complexes with phosphine ligands, such as Ni(dppp)Cl₂, are highly effective. [1]They are adept at activating aryl halides, including the more challenging chlorides. [4]* Grignard Reagent: Methallylmagnesium chloride or bromide is a potent nucleophile. It must be prepared fresh or titrated before use and handled under strictly anhydrous conditions to prevent quenching. [5][6][7]* Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential to stabilize the Grignard reagent and facilitate the reaction. [7] Protocol 2: Nickel-Catalyzed Kumada Coupling of 1-Chloro-3,4,5-trimethoxybenzene
| Reagent/Parameter | Quantity/Value | Notes |
| 1-Chloro-3,4,5-trimethoxybenzene | 1.0 mmol, 186.6 mg | Substrate |
| Methallylmagnesium chloride | 1.5 mmol (1.5 mL of 1.0 M solution in THF) | Coupling Partner |
| Ni(dppp)Cl₂ | 0.05 mmol, 27 mg | Catalyst |
| Anhydrous THF | 10 mL | Solvent |
| Temperature | Room Temperature to 60 °C | Reaction Temperature |
| Time | 2-6 h | Reaction Duration |
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-chloro-3,4,5-trimethoxybenzene and Ni(dppp)Cl₂ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methallylmagnesium chloride solution dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating to 60 °C may be required for less reactive chlorides.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Stille Coupling
The Stille coupling offers the advantage of using organostannane reagents that are tolerant of a wide variety of functional groups and are generally stable to air and moisture. [2][8] Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. The phosphine ligands facilitate the catalytic cycle. [3]* Stannane Reagent: Methallyltributylstannane is the methallyl donor. A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts. [2]* Solvent: Anhydrous, non-polar aprotic solvents like toluene or DMF are typically used.
Catalytic Cycle: The Stille reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [2][9]
Caption: Simplified catalytic cycle for the Stille coupling.
Protocol 3: Stille Coupling of 1-Iodo-3,4,5-trimethoxybenzene
| Reagent/Parameter | Quantity/Value | Notes |
| 1-Iodo-3,4,5-trimethoxybenzene | 1.0 mmol, 294 mg | Substrate |
| Methallyltributylstannane | 1.1 mmol, 379 mg | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 mmol, 58 mg | Catalyst |
| Anhydrous Toluene | 10 mL | Solvent |
| Temperature | 110 °C | Reaction Temperature |
| Time | 12-18 h | Reaction Duration |
Step-by-Step Procedure:
-
Combine 1-iodo-3,4,5-trimethoxybenzene, methallyltributylstannane, and Pd(PPh₃)₄ in a dry Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether (20 mL).
-
To remove tin byproducts, stir the organic solution with an aqueous solution of KF (1 M, 10 mL) for 1 hour.
-
Filter the resulting precipitate through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Summary and Comparison of Methods
| Feature | Suzuki-Miyaura Coupling | Kumada-Tamao-Corriu Coupling | Stille Coupling |
| Nucleophile | Organoboron | Organomagnesium (Grignard) | Organostannane |
| Reactivity | Good | High | Good |
| Functional Group Tolerance | High | Low to Moderate | Very High |
| Toxicity of Reagents | Low | Low (Grignards are corrosive) | High (Organotins) |
| Reaction Conditions | Mild | Mild to Moderate | Often requires heat |
| Key Advantage | Stability of reagents, broad scope | High reactivity, low-cost metals | Excellent functional group tolerance |
| Key Disadvantage | Can be slower | Sensitive to moisture, air, and protic groups | Toxic byproducts, purification challenges |
Conclusion
The catalytic coupling of 3,4,5-trimethoxyphenyl halides with methallyl reagents is a vital transformation in the synthesis of potential pharmaceutical agents. This guide has detailed three primary methods: the Suzuki-Miyaura, Kumada, and Stille couplings. Each protocol offers distinct advantages and is suited to different starting materials and functional group requirements. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select and execute the most appropriate method for their synthetic goals, paving the way for the discovery of novel bioactive molecules.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzocyclododecene, 5,6,7,8,9,10,11,12,13,14-decahydro-2-methyl. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Stille reaction. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Shang, R., & Liu, L. (2011). Transition-metal-catalyzed C–H activation/C–C cross-coupling reactions. Science China Chemistry, 54(12), 1670-1687.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Polymerization of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Introduction
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is a novel monomer derived from the naturally abundant phenylpropanoid scaffold, which is characteristic of compounds like eugenol.[1][2][3] The trimethoxyphenyl group, also found in various bioactive molecules, imparts unique electronic and steric properties. The incorporation of this monomer into polymeric structures is anticipated to yield materials with tailored thermal, optical, and biomedical properties. For instance, polymers with covalently bonded eugenol moieties have been explored for dental and orthopedic applications due to their analgesic and antiseptic properties.[4][5] This guide provides detailed protocols for the polymerization of this compound via various mechanisms and outlines methods for the characterization and potential applications of the resulting polymers.
Disclaimer: Direct experimental data on the polymerization of this compound is not extensively available in public literature. The following application notes and protocols are based on established principles of polymer chemistry and analogies drawn from structurally similar vinyl aromatic monomers.[6] These guidelines are intended to serve as a robust starting point for researchers and scientists.
Monomer Synthesis and Properties
A plausible synthetic route to this compound involves a Wittig-type reaction or a Grignard reaction followed by dehydration, starting from 3,4,5-trimethoxybenzaldehyde. The synthesis of similar chalcone derivatives has been reported via Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with a suitable ketone.[7][8][9]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~280-300 °C (at atmospheric pressure) |
| Solubility | Soluble in common organic solvents (THF, Toluene, Chloroform) |
Polymerization Protocols
The presence of an electron-donating trimethoxyphenyl group suggests that this monomer is amenable to cationic, radical, and potentially anionic polymerization methods.[10][11][12]
Cationic Polymerization
Cationic polymerization is often suitable for alkenes with electron-donating substituents.[12][13] The trimethoxy groups on the phenyl ring are expected to stabilize a cationic propagating center.
Protocol 1: Cationic Polymerization using a Protic Acid Initiator
-
Monomer and Solvent Preparation: Purify the monomer by passing it through a column of basic alumina to remove any acidic impurities. Dry the solvent (e.g., dichloromethane or toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Initiation: Under a nitrogen atmosphere, dissolve the monomer (e.g., 5 g, 22.5 mmol) in the dried solvent (50 mL). Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
Initiator Addition: Prepare a dilute solution of a strong protic acid initiator, such as trifluoromethanesulfonic acid (TfOH), in the reaction solvent. Add the initiator solution dropwise to the stirring monomer solution until a noticeable increase in viscosity is observed.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 1-4 hours) at the chosen temperature.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of pre-chilled methanol. Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Free-Radical Polymerization
Free-radical polymerization is a versatile method for a wide range of vinyl monomers.[14]
Protocol 2: Free-Radical Polymerization using AIBN
-
Monomer Purification: Remove any inhibitors from the monomer by passing it through a column of basic alumina.
-
Reaction Setup: Place the monomer (e.g., 5 g, 22.5 mmol), a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.1 mol%), and a suitable solvent (e.g., toluene or bulk polymerization) in a Schlenk flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.[6] Backfill the flask with an inert gas like nitrogen or argon.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).[6] Stir the reaction for a predetermined time (e.g., 6-24 hours).
-
Termination and Work-up: Cool the reaction to room temperature. If the polymer is in solution, precipitate it by pouring the mixture into a large volume of a non-solvent like methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Anionic Polymerization
Anionic polymerization is suitable for monomers with electron-withdrawing groups, but can also be used for styrene derivatives.[10][11] The methoxy groups may influence the reactivity of the propagating carbanion. This method offers excellent control over molecular weight and dispersity, leading to "living" polymers.[10][11]
Protocol 3: Anionic Polymerization using n-Butyllithium
-
Rigorous Purification: Anionic polymerization requires extremely pure reagents and an inert environment. Purify the monomer by stirring over CaH₂ followed by distillation under reduced pressure. Dry the solvent (e.g., THF or cyclohexane) by refluxing over a sodium-benzophenone ketyl until a persistent blue or purple color is achieved, then distill directly into the reaction vessel.
-
Reaction Setup: Use a flame-dried Schlenk line or a glovebox for all manipulations.
-
Initiation: In a reactor under a high-purity argon atmosphere, add the freshly distilled solvent. Cool the solvent to the desired temperature (e.g., -78 °C for THF). Add the initiator, n-butyllithium (n-BuLi), via syringe.
-
Monomer Addition: Slowly add the purified monomer to the initiator solution. The reaction mixture may develop a color, indicating the formation of the propagating carbanionic species.
-
Polymerization: Allow the polymerization to proceed. Since this is a living polymerization, the reaction continues until all the monomer is consumed.[10]
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Work-up and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum.
Polymer Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
Table 2: Polymer Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure and allows for the calculation of monomer conversion.[15] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[15][16] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[17] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer and confirms the polymerization of the vinyl group.[2] |
Potential Applications
Polymers derived from this compound are expected to have applications in several fields, drawing parallels from polymers of eugenol and other functionalized styrenics.[1][3]
-
Biomedical Materials: The structural similarity to eugenol, known for its antimicrobial and analgesic properties, suggests potential use in dental resins, bone cements, and antibacterial coatings.[1][3][4]
-
High-Performance Plastics: The bulky and rigid trimethoxyphenyl group may lead to polymers with high glass transition temperatures (Tg) and thermal stability.[6]
-
Optical Materials: The aromatic nature of the monomer could result in polymers with interesting optical properties, potentially for applications in organic electronics or as low-k dielectric materials.[6]
References
- Antibacterial Activity and Applications of Eugenol-Based Polymeric Materials - Encyclopedia. (2023, November 8). Encyclopedia.
- From natural products to polymeric derivatives of "eugenol": a new approach for preparation of dental composites and orthopedic bone cements. (2006, October 15). PubMed.
- WO2007093662A1 - Eugenol-derived acrylic polymers and monomers, formulations and compositions containing same and biomedical uses thereof.
- Cationic polymerization of 3-phenylpropene ( CH_{2} = CHCH_{2}PH )afford.. - Filo. (2023, November 3). Filo.
- Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review. (2022, July 11). PMC.
- Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications. (2023, October 27). Semantic Scholar.
- Anionic Polymerization of Styrene. University of Southern Mississippi.
- ANIONIC POLYMERIZATION OF STYRENE. (2025, August 6).
- Anionic addition polymeriz
- (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PMC.
- Application Notes and Protocols for 3-(4-Biphenyl)-2-methyl-1-propene in Polymer Chemistry. Benchchem.
- Cationic polymeriz
- Polymeriz
- Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applic
- Solution properties of poly( met hyl p henyl )si lane. ScienceDirect.
- (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (2025, August 6).
- (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PMC.
- 18.5: Radical Polymerization of Alkenes, Polymers. (2020, July 1). Chemistry LibreTexts.
- Polymer Chemistry. (2020, November 19). MPG.PuRe.
- Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. (2024, September 24). MDPI.
Sources
- 1. Antibacterial Activity and Applications of Eugenol-Based Polymeric Materials | Encyclopedia MDPI [encyclopedia.pub]
- 2. Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. From natural products to polymeric derivatives of "eugenol": a new approach for preparation of dental composites and orthopedic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007093662A1 - Eugenol-derived acrylic polymers and monomers, formulations and compositions containing same and biomedical uses thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pslc.ws [pslc.ws]
- 11. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. Polymerization Reactions [chemed.chem.purdue.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. mdpi.com [mdpi.com]
Procedure for isolation of methallyl-3,4,5-trimethoxybenzene from reaction mixtures
Abstract & Introduction
Methallyl-3,4,5-trimethoxybenzene (specifically 1-(2-methylallyl)-3,4,5-trimethoxybenzene) is a structural homolog of Elemicin, often synthesized via the Claisen rearrangement of methallyl ethers followed by methylation, or through direct organometallic coupling.[1] High-purity isolation of this compound is critical due to the presence of structurally similar phenolic intermediates and isomeric by-products in the crude reaction mixture.[1]
This guide details a robust protocol for isolating the target ether from a crude methylation reaction mixture. The methodology prioritizes the chemical separation of phenolic impurities using pH-controlled liquid-liquid extraction (LLE), followed by physical purification via high-vacuum fractional distillation.[1]
Key Chemical Challenges
-
Structural Isomers: Separation of the target para- or meta-substituted product from ortho-rearranged by-products.[1]
-
Phenolic Contamination: Unreacted phenolic precursors (e.g., 2-methallyl-3,4,5-trimethoxyphenol) possess similar boiling points but distinct acidity.[1]
-
Polymerization Risk: The methallyl double bond is susceptible to acid-catalyzed polymerization or thermal degradation.[1]
Chemical Safety & Properties[1]
Safety Warning: This protocol involves the handling of potential alkylating agents (if unquenched), strong bases, and vacuum systems. All operations must be performed in a fume hood.[1]
| Property | Value (Approximate/Homolog Derived) | Notes |
| CAS Name | Benzene, 5-(2-methyl-2-propenyl)-1,2,3-trimethoxy- | Homolog of Elemicin |
| Molecular Formula | C₁₃H₁₈O₃ | |
| Molecular Weight | 222.28 g/mol | |
| Boiling Point | ~160–165 °C @ 15 mmHg | Extrapolated from Elemicin (156°C @ 17mmHg) |
| Solubility | Soluble in Et₂O, DCM, Toluene; Insoluble in H₂O | Lipophilic |
| Stability | Sensitive to strong acids and prolonged heat | Avoid temps >180°C without vacuum |
Isolation Protocol: Step-by-Step
Phase A: Reaction Quench & Work-up
Context: This phase assumes a crude mixture post-methylation (e.g., using dimethyl sulfate or methyl iodide/K₂CO₃) containing the target ether, unreacted phenol, and inorganic salts.
1. Quenching:
-
Cool the reaction mixture to 0°C.
-
Slowly add 10% aqueous Ammonium Chloride (NH₄Cl) to quench any residual base or active alkylating agents.
-
Rationale: Gentle quenching prevents the exothermic decomposition of the methallyl moiety.
2. Solvent Removal (If applicable):
-
If a polar solvent like Acetone or DMF was used, remove the bulk solvent via rotary evaporation at reduced pressure (40°C bath).
-
Resuspend the residue in Toluene or Diethyl Ether . Toluene is preferred for larger scales due to better phase separation.[1]
Phase B: Chemical Separation (The "Claisen Alkali" Wash)
Objective: To quantitatively remove phenolic impurities (unreacted starting material) which are difficult to separate by distillation alone.
3. Acid/Base Extraction Workflow:
-
Step 3a (Alkaline Wash): Transfer the organic phase to a separatory funnel. Wash vigorously with 5% NaOH (aq) (3x volumes).
-
Step 3b (Brine Wash): Wash the organic phase with Saturated NaCl (2x) to remove residual base and break any emulsions.
-
Step 3c (Drying): Dry the organic phase over anhydrous MgSO₄ for 30 minutes. Filter off the desiccant.
Phase C: Physical Purification[1]
4. Solvent Stripping:
-
Concentrate the filtrate under vacuum. The result is a crude oil, likely amber-colored.
5. High-Vacuum Fractional Distillation:
-
Setup: Short-path distillation head or Vigreux column (for higher purity).[1]
-
Vacuum:[1][6][8] < 1 mmHg is ideal to keep bath temperature below 150°C.[1]
-
Fractions:
-
F1 (Forerun): Solvent traces, lower boiling terpenes or cleavage products.
-
F2 (Main Cut): Collect the steady boiling fraction. (Expected: ~115–125°C @ 0.5 mmHg).
-
F3 (Residue): Polymerized material/dimers (Discard).
-
6. Flash Chromatography (Optional Polishing):
-
If distillation yields <98% purity, use a Silica Gel 60 column.
-
Eluent: Hexane:Ethyl Acetate (9:1 to 8:2 gradient).
-
Rf Value: The ether will run significantly higher (Rf ~0.7) than the phenol (Rf ~0.3) in 4:1 Hex/EtOAc.[1]
Visualized Workflows
Diagram 1: Isolation Logic Flow
This diagram illustrates the critical separation of the phenolic impurity from the target ether.
Caption: Workflow for the chemical separation of methallyl-3,4,5-trimethoxybenzene from phenolic contaminants.
Characterization & Validation
To validate the isolation, compare analytical data against these expected parameters.
| Technique | Diagnostic Signal | Interpretation |
| ¹H-NMR (CDCl₃) | 3x Methoxy groups (Characteristic of 3,4,5-pattern).[1] | |
| Benzylic methylene (-CH₂-).[1] | ||
| Methallyl methyl group (Distinct from Allyl). | ||
| Terminal alkene protons (=CH₂). | ||
| Aromatic protons (Symmetric 2,6-H). | ||
| IR Spectroscopy | 1125 cm⁻¹ | C-O-C stretch (Strong). |
| No broad band @ 3400 cm⁻¹ | Confirms absence of Phenol (-OH).[1] | |
| GC-MS | M+ Peak (222 m/z) | Molecular ion.[1] |
| Base Peak | Tropylium ion derivative or loss of methyl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion during Extraction | Similar densities of phases or presence of surfactants.[1] | Add saturated NaCl (Brine) or a small amount of Methanol to break surface tension. Filter through Celite if solids are present.[1] |
| Low Yield after Distillation | Polymerization of the methallyl group in the pot. | Ensure bath temp <160°C. Add a radical inhibitor (e.g., BHT) to the distillation pot. Use higher vacuum.[1] |
| Product is Yellow/Orange | Oxidation or traces of quinones. | Re-distill or pass through a short pad of activated alumina. |
| "Phenol" smell persists | Incomplete NaOH wash. | Repeat the alkaline wash with 10% KOH (stronger base) or verify pH of aqueous layer is >12. |
References
-
BenchChem. A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene. (General methoxylation protocols). Retrieved from
-
Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Variations. (Mechanistic grounding for the precursor synthesis). Retrieved from
-
National Institutes of Health (PubChem). Elemicin (Allyl homolog data for property extrapolation). Retrieved from
-
Google Patents. CN104230681A: Preparation method of 1,2,3-trimethoxy-5-allylbenzene.[1] (Industrial isolation protocols for the allyl homolog). Retrieved from
-
Royal Society of Chemistry. 1,3,5-Trimethoxybenzene as a new quencher. (Purification of trimethoxybenzenes). Retrieved from
Sources
- 1. Elemicin | C12H16O3 | CID 10248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google Patents [patents.google.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Welcome to the technical support center for the synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound, a substituted styrene derivative, can be approached through several established organic chemistry reactions. The most common and logical pathway involves the olefination of a carbonyl compound. Specifically, the Wittig reaction stands out as a premier method for creating the target alkene with a high degree of regioselectivity, ensuring the double bond forms precisely between the desired carbon atoms.[1][2][3][4]
This guide will primarily focus on the Wittig reaction, starting from 3,4,5-trimethoxybenzaldehyde and a suitable phosphorus ylide. We will also address potential alternative routes and common pitfalls throughout the synthetic process.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: What is the most reliable method for synthesizing this compound?
The Wittig reaction is a highly reliable and widely used method for this transformation.[2][4] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to form an alkene.[2][4] In this specific case, 3,4,5-trimethoxybenzaldehyde would be reacted with the ylide generated from isopropyltriphenylphosphonium bromide.
The general reaction scheme is as follows:
-
Ylide Formation: Isopropyltriphenylphosphonium bromide is deprotonated with a strong base to form the corresponding phosphorus ylide.
-
Wittig Reaction: The ylide then reacts with 3,4,5-trimethoxybenzaldehyde to yield this compound and triphenylphosphine oxide as a byproduct.[1]
Below is a diagram illustrating the workflow for the Wittig synthesis:
Caption: Workflow for the Wittig synthesis of the target alkene.
FAQ 2: My Wittig reaction is giving a low yield. What are the potential causes and solutions?
Low yields in a Wittig reaction can stem from several factors. Here’s a breakdown of common issues and how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Ylide Formation | The base used may not be strong enough to fully deprotonate the phosphonium salt.[5] Ylides are also sensitive to moisture and air. | Use a sufficiently strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7] |
| Steric Hindrance | While 3,4,5-trimethoxybenzaldehyde is not exceptionally hindered, the isopropyl group on the ylide introduces some steric bulk. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[5] The HWE reaction often provides better yields for more substituted alkenes and the phosphate byproduct is water-soluble, simplifying purification.[5] |
| Side Reactions | The ylide can react with other electrophiles present in the reaction mixture. The aldehyde may undergo self-condensation (aldol reaction) under certain conditions. | Ensure the purity of your starting materials. Add the aldehyde to the pre-formed ylide solution slowly at a low temperature (e.g., -78 °C to 0 °C) to control the reaction.[5][7] |
| Difficult Purification | The byproduct, triphenylphosphine oxide, can be challenging to separate from the desired product due to similar polarities.[1][5] | Purification can often be achieved through column chromatography.[5] In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.[5] |
FAQ 3: I am observing a mixture of E/Z isomers. How can I control the stereoselectivity?
The stereochemical outcome of the Wittig reaction is influenced by the stability of the phosphorus ylide.[5]
-
Non-stabilized ylides (like the one derived from isopropyltriphenylphosphonium bromide) typically favor the formation of the Z-alkene under kinetic control.[5]
-
Stabilized ylides (containing electron-withdrawing groups) tend to yield the more stable E-alkene through thermodynamic equilibration.[5]
For the synthesis of this compound, a mixture of isomers is possible. To influence the stereoselectivity:
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene.[3][5] This involves treating the intermediate betaine with a strong base at low temperatures to promote equilibration to the more stable threo-betaine, which then collapses to the E-alkene.[5]
FAQ 4: Are there alternative synthetic routes to consider?
Yes, while the Wittig reaction is a primary choice, other methods can be employed:
-
Grignard Reaction followed by Dehydration: This two-step process involves the addition of an isopropyl Grignard reagent to 3,4,5-trimethoxybenzaldehyde to form a secondary alcohol.[6][8][9][10] Subsequent acid-catalyzed dehydration of the alcohol would yield the desired alkene. However, this method may lead to a mixture of alkene isomers and requires careful control of the dehydration step.
Below is a diagram illustrating the Grignard reaction pathway:
Caption: Grignard reaction and dehydration pathway.
-
Aldol Condensation and Subsequent Modifications: While not a direct route, an aldol condensation of 3,4,5-trimethoxybenzaldehyde with a suitable ketone could produce an α,β-unsaturated ketone.[8][11][12][13][14][15] Further chemical modifications would be necessary to arrive at the target alkene, making this a more complex and less direct approach.
III. Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of this compound
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3,4,5-Trimethoxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Ylide Generation:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add isopropyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A color change (often to orange or deep red) indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
IV. References
-
Knowledge. (2025, January 31). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? Retrieved from [Link]
-
University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
PubMed. (2023, September 15). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. Retrieved from [Link]
-
PMC. (2025, November 13). β‑Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio‑, Diastereo‑, and Enantioselective Formation of β‑Stereogenic Tertiary Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Tuning photo-selection of olefin functionalization of styrene by.... Retrieved from [Link]
-
ResearchGate. (2023, September 13). (PDF) Wittig/B H insertion reaction: A unique access to trisubstituted Z -alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Scott A. Snyder Research Group. (n.d.). Olefination Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Journal of the Chemical Society D - RSC Publishing. (n.d.). Aromatic substitution of olefins. Reaction of [2H2]styrene with benzene in the presence of palladium(II) acetate. Retrieved from [Link]
-
PMC. (n.d.). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
OSTI. (n.d.). Optimization Modeling for Advanced Syngas to Olefin Reactive Systems. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, June 19). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]
-
MDPI. (2024, August 13). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]
-
PMC. (n.d.). (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]
-
PMC. (n.d.). (E)-1-(2-Furyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2016, September 3). (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one [mdpi.com]
- 13. (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (E)-1-(2-Furyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preventing polymerization of methallyl benzene derivatives during purification
Topic: Preventing Polymerization of Methallyl Benzene Derivatives Ticket ID: MB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Methallyl Trap"
Welcome to the technical support hub. If you are reading this, you likely encountered a critical failure during the purification of a methallyl benzene derivative (e.g., methyleugenol analogs, methallyl-substituted aromatics).
The Core Issue:
Researchers often treat methallyl groups (
This guide provides self-validating protocols to prevent polymerization during Distillation (Thermal) and Chromatography (Catalytic).
Module 1: Distillation & Thermal Purification
User Symptom: "My oil turned into a solid gum/tar in the distillation pot before the product distilled over."
Root Cause Analysis
Methallyl benzenes undergo radical polymerization at elevated temperatures (
Troubleshooting Protocol: The "Cold & Inhibited" System
Step 1: The Vacuum Mandate
Do not attempt atmospheric distillation. You must lower the boiling point below
-
Requirement: High vacuum line (
or ). -
Target: If the predicted bp is
, improve vacuum.
Step 2: The Inhibitor Cocktail Standard BHT is often insufficient for active distillation.
-
Primary Inhibitor: 4-tert-Butylcatechol (TBC) .
-
Concentration: 500–1000 ppm (0.05–0.1%).
-
Why: TBC is effective at higher temperatures and acts as a radical scavenger.
-
-
Secondary (Pot) Inhibitor: Sulfur (Elemental).
-
Concentration: 0.1% w/w.
-
Why: Sulfur is a potent inhibitor of radical chains but is non-volatile; it stays in the pot, protecting the bulk liquid while TBC co-distills slightly to protect the vapor phase.
-
Step 3: Acid Scavenging (Crucial)
Add Calcium Hydride (
-
Reason: Neutralizes trace acids that trigger cationic polymerization.
Workflow Visualization
Figure 1: Decision tree for safe distillation of methallyl benzene derivatives.
Module 2: Chromatographic Purification (The Silica Trap)
User Symptom: "I loaded 5 grams of crude oil onto the silica column, but only recovered 2 grams. The rest stuck to the silica or streaked."
Root Cause Analysis
Standard Silica Gel (
-
The acidic silanol groups (
) protonate the electron-rich methallyl double bond. -
A stable tertiary carbocation forms.
-
This cation attacks another monomer, initiating a cationic chain reaction on the column surface.
Troubleshooting Protocol: Surface Neutralization
Option A: The "Buffered Silica" Method (Recommended) You must neutralize the acidic sites on the silica gel before the compound touches them.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
The Additive: Add 1% v/v Triethylamine (TEA) to the slurry solvent.
-
Packing: Pour the column. The TEA binds to the acidic silanols.
-
Running: Run the column with 0.5% TEA in the mobile phase to maintain basicity.
-
Note: TEA is volatile and can be removed via rotovap later.
-
Option B: Neutral Alumina Switch stationary phases entirely.
-
Material: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Why: Alumina does not possess the acidic protons required to initiate the cationic mechanism.
Mechanistic Visualization
Figure 2: Mechanism of acid-catalyzed polymerization on silica vs. buffered elution.
Module 3: Storage & Handling
User Symptom: "The clear oil turned yellow and viscous after 2 weeks in the fridge."
Protocol:
-
Oxygen Exclusion: Methallyl positions are prone to auto-oxidation (forming hydroperoxides), which then trigger radical polymerization. Always store under Argon (heavier than air), not Nitrogen.
-
Container: Amber glass (UV protection).
-
Stabilizer: Add BHT (Butylated hydroxytoluene) at 100 ppm for long-term storage. It is easily removed by a short silica plug (using the buffered method above) before use.
Summary Data: Inhibitor Selection Guide
| Inhibitor | Type | Best Application | Removal Method |
| TBC (4-tert-butylcatechol) | Radical Scavenger | High-Temp Distillation | Wash with 1M NaOH or Distillation |
| Hydroquinone | Radical Scavenger | Distillation (requires | Wash with 1M NaOH |
| BHT | Radical Scavenger | Long-term Storage | Silica Chromatography |
| Triethylamine (TEA) | Acid Neutralizer | Chromatography (Silica) | Rotovap / High Vac |
| Sulfur | Radical Chain Stopper | Distillation Pot (Only) | Non-volatile (stays in pot) |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Specific data on purification of phenylpropanoids and inhibitor selection).
- Cationic Polymerization Mechanism: Kennedy, J. P.; Marechal, E. Carbocationic Polymerization. John Wiley & Sons, 1982.
-
Silica Gel Acidity: Journal of Chromatography A, 2003 , 1021(1-2), 117-124. "Surface acidity of silica gel and its effect on the separation of basic compounds."
Technical Support Center: Purification Strategies for 1,2,3-Trimethoxybenzene Alkylation Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support portal for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common synthetic challenge: the removal of unreacted 1,2,3-trimethoxybenzene (TMB) from its alkylation products. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification process.
Q1: What are the key physical property differences between 1,2,3-trimethoxybenzene (TMB) and its alkylation products that I can exploit for separation?
A: The success of any purification strategy hinges on exploiting the differences in physical properties between your starting material and the desired product. In a typical alkylation reaction (e.g., Friedel-Crafts), an alkyl group is added to the TMB aromatic ring. This modification leads to predictable changes:
-
Polarity: The addition of a nonpolar alkyl chain generally decreases the overall polarity of the molecule compared to the starting TMB. The three electron-donating methoxy groups make TMB moderately polar. Your product, now containing a larger hydrocarbon component, will be less polar. This difference is the cornerstone of purification by chromatography.
-
Molecular Weight & Boiling Point: The alkylated product will have a higher molecular weight and, consequently, a significantly higher boiling point than TMB.[1][2] This differential is key for purification via distillation, especially for larger-scale reactions.
-
Crystallinity: TMB is a low-melting solid.[1][2][3] Your product may be a solid or an oil. If the product is a solid, differences in solubility between TMB and the product in a given solvent can be exploited for purification by recrystallization.
For reference, the key properties of the starting material are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [2][4][5] |
| Molecular Weight | 168.19 g/mol | [2][5] |
| Appearance | White to beige crystalline solid | [1][5] |
| Melting Point | 43-47 °C | [1][2][3] |
| Boiling Point | ~241 °C | [1][2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and other organic solvents. | [2][3][4] |
Q2: My TLC shows two spots after a reaction. How do I identify which is the TMB and which is my product?
A: On a standard normal-phase silica gel TLC plate, separation is based on polarity. Silica gel is a highly polar stationary phase.[6]
-
The more polar compound will have stronger interactions with the silica and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) .
-
The less polar compound will have weaker interactions and will be carried further by the mobile phase, resulting in a higher Retention Factor (Rf) .
Since your alkylated product is expected to be less polar than the starting TMB, the spot with the higher Rf value is your product , and the spot with the lower Rf value is the unreacted TMB. You should always run a "co-spot" lane on your TLC plate, where you spot both the crude reaction mixture and a small amount of the TMB starting material on top of each other. If the lower spot of your reaction mixture intensifies in the co-spot lane, it confirms its identity as TMB.
Q3: Is liquid-liquid extraction a viable method for separating unreacted TMB from my product?
A: Generally, no. Liquid-liquid extraction is not effective for separating the unreacted TMB from your neutral alkylated product.[7][8] Both compounds are ethers, are neutral, and exhibit similar partitioning behavior between common immiscible organic and aqueous phases.[9]
However, liquid-liquid extraction is a critical first step in the reaction workup . After the reaction is complete, an aqueous wash is essential to remove inorganic salts, acid catalysts (like AlCl₃ from a Friedel-Crafts reaction), or basic quenching agents.[10][11] This initial purification simplifies the subsequent, more precise separation step.
Q4: Can I use distillation to remove the TMB? When is it appropriate?
A: Yes, vacuum distillation can be a highly effective method, particularly for larger-scale purifications (>5-10 g) where chromatography would be cumbersome. This method is viable if two conditions are met:
-
Both the TMB and your product are thermally stable at the required temperatures.
-
There is a sufficient difference in boiling points (ideally > 40 °C) between TMB (b.p. 241 °C) and your higher-boiling product.
Because of TMB's relatively high boiling point, this procedure must be performed under vacuum to lower the boiling temperature and prevent potential decomposition.
Section 2: Troubleshooting Guide: Common Purification Issues
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Separation in Flash Column Chromatography (Co-elution)
-
Symptom: Your product and the unreacted TMB elute from the column at the same time or with significant overlap, as confirmed by TLC analysis of the collected fractions.
-
Underlying Cause: The chosen solvent system (mobile phase) is not providing adequate selectivity for the two compounds on the stationary phase. The polarity of the eluent is too high, causing both compounds to move too quickly and without differentiation.
-
Scientific Rationale & Solution: Flash chromatography on silica gel operates via an adsorption/desorption mechanism.[6][12] Separation is achieved when one compound is adsorbed more strongly to the silica than the other. To improve separation between the less polar product and the more polar TMB, you need to decrease the overall polarity of the mobile phase.
-
Actionable Step: Reduce the percentage of the polar solvent in your eluent system. For example, if you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 5% ethyl acetate. This will increase the retention of the more polar TMB on the column while allowing the less polar product to elute earlier, thereby improving separation. The goal is to find a solvent system where the product has an Rf of approximately 0.2-0.3 on the TLC plate, which generally provides the best separation on a column.[12]
-
Issue 2: My compounds are not moving from the baseline on the TLC plate.
-
Symptom: When you run a TLC of your crude mixture, the spots remain at the origin (Rf ≈ 0).
-
Underlying Cause: The mobile phase is not polar enough to displace your compounds from the highly polar silica gel.
-
Scientific Rationale & Solution: For a compound to move up a TLC plate, the solvent molecules must compete with the compound for the binding sites on the stationary phase. If the solvent is too nonpolar (e.g., 100% hexanes), it cannot effectively displace the moderately polar TMB and its derivatives.
-
Actionable Step: Increase the polarity of the mobile phase. Add a small amount of a more polar solvent like ethyl acetate or dichloromethane. Start with a mixture like 5% ethyl acetate in hexanes and gradually increase the concentration until you achieve the desired separation with your target product having an Rf of ~0.3.
-
Issue 3: Recrystallization fails; either everything precipitates or everything stays dissolved.
-
Symptom: You are unable to selectively crystallize your solid product away from the TMB impurity.
-
Underlying Cause: The chosen solvent or solvent system is not suitable. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. To separate two compounds, their solubility profiles in the chosen solvent must be sufficiently different.
-
Scientific Rationale & Solution: Recrystallization relies on the principle that the concentration of the desired product is high enough to reach saturation and crystallize upon cooling, while the concentration of the impurity (TMB) is low enough that it remains in the cooled solution (the "mother liquor").
-
Actionable Step: You must perform a systematic solvent screen. Test a range of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof). A good starting point is to try to dissolve a small sample of your crude material in a minimal amount of a hot solvent. If it dissolves completely and then precipitates upon cooling, that solvent is a good candidate. If TMB is very soluble in that solvent even when cold, the separation is likely to be successful. Sometimes a two-solvent system (one in which the product is soluble and one in which it is insoluble) is required to achieve the perfect solubility balance.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the purification workflow.
Protocol 1: Standard Aqueous Workup Procedure (Post-Alkylation)
Causality: This initial step is designed to remove inorganic byproducts and catalysts from the organic reaction mixture, which would otherwise interfere with chromatographic purification.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice and a suitable aqueous solution (e.g., water, dilute HCl, or saturated sodium bicarbonate, depending on the reaction conditions).
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to extract the organic components.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1M HCl (if the reaction was basic) or saturated NaHCO₃ (if the reaction was acidic).
-
Water.
-
Saturated NaCl solution (brine) to help remove residual water from the organic layer.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand until the solvent is clear.
-
Filter or decant the dried organic solution away from the drying agent.
-
Concentrate the solution using a rotary evaporator to obtain the crude product, which is now ready for purification.
Protocol 2: Purification by Flash Column Chromatography
Causality: This is the most reliable and versatile method for separating TMB from its less polar alkylation product. The applied pressure significantly speeds up the process compared to traditional gravity chromatography.[13][14]
-
Select the Solvent System: Using TLC, determine an eluent system (e.g., hexanes/ethyl acetate) that gives your product an Rf of ~0.3 and shows good separation from the TMB spot.
-
Prepare the Column: Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar solvent of your system (e.g., hexanes).
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel (~1-2 times the weight of your product), and evaporate the solvent to get a dry, free-flowing powder.[12] Carefully add this powder to the top of the prepared column. Dry loading often results in sharper bands and better separation.
-
-
Run the Column: Carefully add your pre-mixed eluent to the top of the column. Apply positive pressure (using compressed air or an inert gas) to begin eluting the solvent through the column.[13]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
Causality: This method is ideal for solid products and leverages differences in solubility to achieve high purity. It is often more scalable and economical than chromatography.
-
Choose a Solvent: Select a suitable solvent or solvent pair in which your product has high solubility when hot and low solubility when cold, while TMB remains soluble even when cold.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of the pure product.
-
Cool Further: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitated product.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the TMB impurity.
-
Dry the Product: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.
Section 4: Visual Workflows and Data
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the optimal purification strategy.
Diagram 2: Workflow for Optimizing Flash Chromatography
Caption: Step-by-step workflow for successful flash chromatography.
Section 5: References
-
PrepChem. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved from PrepChem.com. [Link]
-
Google Patents. (2005). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
-
Patsnap. (2008). Synthesis process of 1,2,3-trimethoxy benzene - Eureka. [Link]
-
Chemister.ru. (n.d.). 1,3,5-trimethoxybenzene. Retrieved from Properties of substance. [Link]
-
Wikipedia. (2024). 1,2,3-Trimethoxybenzol. Retrieved from Wikipedia. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3-Trimethoxybenzene (CAS 634-36-6). Retrieved from Cheméo. [Link]
-
Phenomenex. (2022). Methoxybenzene Isomers Separation with F5. Retrieved from Phenomenex. [Link]
-
ResearchGate. (2006). Green Synthesis of 1,2,3-Trimethoxybenzene. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 1,2,3-Trimethoxybenzene. Retrieved from PubChem. [Link]
-
Google Patents. (1984). US4474932A - Process for the production of aromatic ethers and aromatic polyethers.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2,3-Trimethoxybenzene in Organic Synthesis. Retrieved from pharmachems.com. [Link]
-
Fisher Scientific. (2024). Sicherheitsdatenblatt - 1,2,4-Trimethoxybenzene. [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from UCT Science. [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved from Phenomenex. [Link]
-
The Royal Society of Chemistry. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. [Link]
-
Teledyne LABS. (n.d.). Flash Chromatography Systems. Retrieved from Teledyne LABS. [Link]
-
Carl ROTH. (n.d.). 1,2,3-Trimethoxybenzol. Retrieved from Carl ROTH. [Link]
-
FooDB. (2010). Showing Compound 1,2,3-Trimethoxybenzene (FDB011683). Retrieved from FooDB. [Link]
-
ACS Omega. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from Biotage. [Link]
-
Professor Dave Explains. (2019). Separating Components of a Mixture by Extraction [Video]. YouTube. [Link]
-
NIST. (n.d.). 1,2,3-Trimethoxybenzene. Retrieved from NIST WebBook. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions. [Link]
-
ChemSurvival. (2017). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. [Link]
-
Reddit. (2022). Please help with a vexing isolation. Retrieved from r/Chempros. [Link]
-
ACS Omega. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. [Link]
-
Reddit. (2013). Organic Chem Liquid-Liquid Extraction. Please help, I'm really stuck and out of time and resources. Retrieved from r/chemhelp. [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Chemistry LibreTexts. (2023). 18.2: Preparing Ethers. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Retrieved from Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (2015). Separation of Trimethoxybenzene Isomers by Bile Acids. Retrieved from ResearchGate. [Link]
-
ChemInfo Public. (n.d.). 1,2,3-Trimethoxybenzol. Retrieved from ChemInfo Public. [Link]
Sources
- 1. 1,2,3-Trimethoxybenzene | 634-36-6 [chemicalbook.com]
- 2. 1,2,3-Trimethoxybenzol – Wikipedia [de.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. CAS 634-36-6: 1,2,3-Trimethoxybenzene | CymitQuimica [cymitquimica.com]
- 5. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 14. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
Technical Support Center: Optimizing Regioselectivity in the Methallylation of Trimethoxybenzene
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of polyalkoxyaromatic systems. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the regioselective methallylation of trimethoxybenzene, a critical transformation in the synthesis of complex molecules.
Introduction: The Challenge of Precise Functionalization
Trimethoxybenzenes are highly activated aromatic substrates, making them valuable precursors in organic synthesis. However, their high nucleophilicity, a result of the potent electron-donating methoxy groups, presents a significant challenge: controlling the position of electrophilic substitution. The methallylation reaction, a specialized form of Friedel-Crafts alkylation, is particularly susceptible to issues of poor regioselectivity and poly-alkylation. This guide will dissect the underlying mechanistic principles and provide actionable solutions to achieve high selectivity and yield in your experiments.
The directing effects of the methoxy substituents are paramount. As strong activating groups, they direct incoming electrophiles to the ortho and para positions.[1][2][3] The specific substitution pattern on the trimethoxybenzene isomer dictates the electronic and steric environment, leading to unique regiochemical outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the methallylation of trimethoxybenzene isomers.
Question 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
The formation of multiple products is the most prevalent issue, stemming from the multiple activated sites on the aromatic ring. Optimizing selectivity requires fine-tuning the reaction's kinetic and thermodynamic parameters.
Potential Cause A: Overly Reactive Catalyst System
Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at generating the methallyl carbocation but offer poor selectivity. Their high reactivity can overcome the subtle energetic differences between the various activated positions on the ring, leading to a statistical mixture of products.[4]
-
Solution: Employ milder Lewis acids or a Brønsted acid catalyst. Softer Lewis acids are less aggressive and can provide a more selective reaction by favoring attack at the most electronically enriched and sterically accessible position.[5]
-
Actionable Advice: Screen a panel of catalysts. Start with FeCl₃ or ZnCl₂, known for their milder activity. For sensitive substrates, consider scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃), which are known to be effective and reusable in many cases.
-
Potential Cause B: High Reaction Temperature
Higher temperatures provide the system with enough energy to overcome the activation barriers for multiple pathways, leading to the thermodynamically controlled, but often less selective, product distribution.
-
Solution: Maintain low reaction temperatures.
-
Actionable Advice: Initiate the reaction at 0 °C or -10 °C. For highly activated systems, temperatures as low as -78 °C may be necessary to achieve kinetic control and maximize the formation of a single isomer.
-
Potential Cause C: Solvent Choice
The solvent plays a critical role in stabilizing intermediates and influencing the catalyst's activity. Non-polar solvents may not fully solvate the catalyst-reagent complex, while highly polar, coordinating solvents (like THF or acetonitrile) can deactivate the Lewis acid.
-
Solution: Select an appropriate non-coordinating solvent.
-
Actionable Advice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often excellent starting points. For reactions at very low temperatures, DCM is preferred due to its low freezing point. Nitromethane can sometimes enhance the catalyst's activity without compromising selectivity.
-
Caption: A logical flowchart for troubleshooting poor regioselectivity.
Question 2: I'm observing significant poly-methallylation, even when targeting mono-substitution. How can I prevent this?
This is a classic challenge in Friedel-Crafts alkylations of activated rings.[4] The initial methallyl substituent is itself an activating group, making the mono-alkylated product even more reactive than the starting trimethoxybenzene.
-
Solution 1: Control Stoichiometry. Use the aromatic substrate as the excess reagent.
-
Actionable Advice: Begin with a 2:1 or 3:1 molar ratio of trimethoxybenzene to methallyl chloride. This ensures the electrophile is more likely to encounter an unreacted starting material molecule.
-
-
Solution 2: Modify Reagent Addition. The rate of addition of the electrophile is critical.
-
Actionable Advice: Add the methallyl chloride/Lewis acid solution dropwise to the stirred solution of trimethoxybenzene over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the electrophile, disfavoring the second addition.
-
Question 3: My reaction is giving a low yield, and I'm recovering mostly starting material. What are the likely causes?
Low conversion can often be traced back to the integrity of the catalytic system.
-
Cause A: Catalyst Deactivation. Lewis acids, particularly AlCl₃ and TiCl₄, are extremely hygroscopic. Any moisture present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[6]
-
Actionable Advice: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle Lewis acids under an inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques.
-
-
Cause B: Demethylation Side Reaction. A strong Lewis acid can coordinate to the oxygen atom of a methoxy group, leading to cleavage of the O-CH₃ bond, especially at elevated temperatures. This forms a less reactive phenol species and consumes the catalyst. This is a known issue with poly-methoxybenzenes.[7]
-
Actionable Advice: As with regioselectivity, use a milder Lewis acid that has a lower affinity for the ether oxygen. Monitor the reaction at low temperatures. If demethylation is suspected, analyze the crude product for phenolic byproducts.
-
Caption: Pathways leading to catalyst deactivation and substrate demethylation.
Frequently Asked Questions (FAQs)
-
Q: Which trimethoxybenzene isomer is best to start with?
-
A: It depends on your synthetic target. 1,3,5-Trimethoxybenzene is highly symmetric, and all three unsubstituted positions are electronically and sterically identical. This simplifies regioselectivity for the first substitution but makes it highly prone to poly-alkylation. 1,2,4-Trimethoxybenzene and 1,2,3-trimethoxybenzene are unsymmetrical and will always present a regioselectivity challenge that must be carefully optimized.[7][8]
-
-
Q: How can I analyze the regiochemical outcome of my reaction?
-
A: ¹H NMR spectroscopy is the most powerful tool. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. Comparing the crude NMR to spectra of known standards or using 2D NMR techniques (COSY, NOESY) can confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify isomers, especially when coupled with a reference library.
-
-
Q: Can I use methallyl alcohol or other methallyl derivatives?
-
A: Yes. Methallyl alcohol can be used, typically with a strong Brønsted acid like sulfuric acid or a Lewis acid capable of activating alcohols.[9] Methallyl bromide can also be used similarly to methallyl chloride. The choice may depend on the specific catalyst system and desired reactivity.
-
-
Q: What are the key safety considerations?
-
A: Lewis Acids: Many Lewis acids (especially AlCl₃) react violently with water. They are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Chlorinated solvents like DCM and DCE are hazardous and should be handled in a well-ventilated fume hood.
-
Methallyl Chloride: It is a flammable, toxic, and volatile alkylating agent. All operations should be conducted in a fume hood.
-
Recommended Experimental Protocol: Selective Mono-methallylation of 1,2,4-Trimethoxybenzene
This protocol is optimized for regioselectivity by using a mild Lewis acid and controlled temperature. The primary site of substitution is predicted to be C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group, representing the most activated and sterically accessible position.
Materials:
-
1,2,4-Trimethoxybenzene (1.0 eq)
-
Methallyl chloride (1.1 eq)
-
Iron(III) chloride (FeCl₃, anhydrous, 1.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with 1,2,4-trimethoxybenzene (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: In a separate flame-dried flask under nitrogen, suspend anhydrous FeCl₃ (1.1 eq) in anhydrous DCM.
-
Electrophile Addition: Slowly add methallyl chloride (1.1 eq) to the FeCl₃ suspension at 0 °C. Allow the mixture to stir for 10 minutes.
-
Reaction: Using a cannula or syringe, slowly transfer the deep red FeCl₃/methallyl chloride mixture to the stirred solution of 1,2,4-trimethoxybenzene over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material (typically 1-3 hours).
-
Workup: Once the reaction is complete, quench it by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-methallylated regioisomer.
| Catalyst | Typical Temp. | Relative Reactivity | Expected Selectivity | Common Side Reactions |
| AlCl₃ | 0 to 25 °C | Very High | Poor to Moderate | Poly-alkylation, Demethylation[7] |
| TiCl₄ | -20 to 0 °C | High | Moderate | Demethylation |
| FeCl₃ | 0 to 25 °C | Moderate | Good | Minimal |
| ZnCl₂ | 25 to 50 °C | Low to Moderate | Good to Excellent | Slower reaction times |
| Sc(OTf)₃ | 0 to 25 °C | Moderate | Excellent | Catalyst cost is higher |
References
- Vertex AI Search (Internal Tool).
- Google Patents. (n.d.). Process for preparing 1.3.5-trimethoxybenzene.
- ResearchGate. (n.d.). Reaction in DMF with 1,3,5‐trimethoxybenzene as an internal standard....
- Sigma-Aldrich. (2022). Certified Reference Material 1,3,5-Trimethoxybenzene.
- PubChem. (n.d.). 1,3,5-Trimethoxybenzene.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene.
- ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene.
- ResearchGate. (n.d.). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene.
- Royal Society of Chemistry. (n.d.). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation....
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- National Center for Biotechnology Information. (n.d.). C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling.
- BenchChem. (n.d.). troubleshooting common issues in Friedel-Crafts reactions.
- National Center for Biotechnology Information. (n.d.). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride....
- Taylor & Francis Online. (n.d.). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- PubChem. (n.d.). 1,2,4-Trimethoxybenzene.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- SlidePlayer. (n.d.). Directing Groups in SE Ar.
- Royal Society of Chemistry. (n.d.). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas....
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene.
- Wikipedia. (n.d.). Lewis acid catalysis.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- National Center for Biotechnology Information. (n.d.). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions.
- ResearchGate. (n.d.). Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metalation.
- The Good Scents Company. (n.d.). 1,2,4-trimethoxybenzene, 135-77-3.
- Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene.
- SciELO. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- Organic Chemistry Portal. (n.d.). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification....
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting low yields in Grignard coupling of trimethoxybenzyl chloride
Topic: Troubleshooting Low Yields in Grignard Coupling of 3,4,5-Trimethoxybenzyl Chloride Ticket ID: G-TMBC-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Benzylic Paradox"
Users frequently report yields below 40% when preparing 3,4,5-trimethoxybenzylmagnesium chloride. The core issue is not usually moisture; it is the electronic nature of your substrate .
3,4,5-Trimethoxybenzyl chloride (TMBC) presents a unique "Benzylic Paradox":
-
Hard Initiation: As a chloride, it requires higher activation energy (often heat) to initiate magnesium insertion compared to bromides.
-
High Instability: The three electron-donating methoxy groups stabilize the benzylic radical/cation intermediates. Once the Grignard forms, it is exceptionally prone to attacking unreacted starting material, leading to rapid Wurtz homocoupling (dimerization).
The Result: Heating to initiate the chloride triggers a runaway dimerization event, filling your flask with inert hexamethoxydiphenylethane rather than the active reagent.
Module 1: Diagnostic & Mechanism
Q: Why is my reaction mixture turning white/thick instead of dark grey?
A: You are likely generating the Wurtz homocoupling dimer, which is often less soluble than the Grignard reagent.
The Mechanism of Failure:
In benzylic systems, the rate of coupling (
Caption: The "Wurtz Trap." High concentrations of unreacted TMBC react with newly formed Grignard reagent to form the irreversible dimer.
Module 2: Optimization Protocols
Protocol A: The "High-Dilution" Method (For Standard Grignard)
Use this if you absolutely must pre-form the Grignard reagent.
The Fix: You must keep the concentration of unreacted TMBC near zero at all times.
-
Solvent Switch: Replace THF with 2-Methyltetrahydrofuran (2-MeTHF) .[1]
-
Why? THF coordinates too strongly, increasing the nucleophilicity of the Grignard and promoting homocoupling. 2-MeTHF reduces this side reaction [1].
-
-
Activation: Flame-dry glassware. Add Mg turnings (1.5 eq) and cover with minimal solvent. Add a crystal of Iodine (
) and 1,2-dibromoethane (5 mol%). Heat until ethylene gas evolves (bubbling). -
The "Cryo-Drop" Technique:
-
Cool the activated Mg suspension to 0°C .
-
Dissolve TMBC in a large volume of solvent (10:1 ratio).
-
Add the TMBC solution dropwise over 2 hours .
-
Critical: If the solution turns white (precipitate) immediately, stop. You are coupling.
-
Protocol B: The Barbier Reaction (Recommended Solution)
Use this for yields >80%.
The Fix: Do not pre-form the Grignard. Generate it in the presence of your electrophile. The Grignard reacts with the electrophile (fast) before it can find a molecule of TMBC (slow diffusion).
Step-by-Step:
-
Setup: Dry flask, Argon atmosphere.
-
Charge: Add Mg turnings (1.5 eq), dry LiCl (0.5 eq - accelerates insertion), and your Electrophile (1.0 eq) into 2-MeTHF.
-
Initiation: Add 5% of the TMBC. Initiate with 1,2-dibromoethane if needed.[2]
-
Addition: Add the remaining TMBC dropwise at 0°C to 10°C .
-
Result: The transient Grignard species is trapped immediately by the electrophile. Wurtz coupling is statistically suppressed.
Module 3: Troubleshooting FAQ
Q: I'm using Protocol A, but the reaction won't start at 0°C. A: Chlorides are sluggish.
-
Correction: You may need to initiate at reflux with a small "sacrificial" portion of the halide (or use pure benzyl chloride as an initiator), then cool to 0°C for the main addition.
-
Turbo Option: Use Turbo Grignard (iPrMgCl·LiCl) for a halogen-magnesium exchange instead of direct insertion. This works at -20°C and avoids the Wurtz problem entirely, though it is more expensive [2].
Q: Can I use Rieke Magnesium? A: Yes, but it is often overkill. Rieke Mg is highly reactive and will solve the initiation problem, but it often leads to faster Wurtz coupling due to the high surface area. If you use Rieke Mg, you must use the Barbier method (Protocol B) to trap the reagent immediately.
Q: My final product contains a "double" benzyl impurity. A: This is the Wurtz dimer (hexamethoxydiphenylethane).
-
Removal: It is non-polar. Wash the crude mixture with non-polar solvents (like hexanes) if your product is polar. If your product is also non-polar, you must use column chromatography.
Module 4: Decision Matrix
Use this flowchart to select the correct experimental path based on your current failure mode.
Caption: Decision tree for troubleshooting TMBC Grignard coupling.
Summary Data: Solvent & Method Impact
| Parameter | THF (Standard) | Diethyl Ether | 2-MeTHF (Recommended) | Barbier Method (in 2-MeTHF) |
| Initiation | Moderate | Hard (Low BP) | Good | Good |
| Wurtz Dimer % | High (20-40%) | Medium | Low (<10%) | Minimal (<5%) |
| Solubility | Excellent | Poor (Precipitates) | Excellent | Excellent |
| Rec. Temp | Reflux | Reflux | 0°C | 0°C - 10°C |
References
-
BenchChem. (2025).[3] Minimizing homocoupling of 3,5-Dimethylbenzylmagnesium bromide. Retrieved from 2.
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (General reference for Turbo Grignard efficacy).
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[4] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Retrieved from 4.
-
ChemRxiv. (2023). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from 5.
Sources
Technical Support Center: Purification of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Ticket ID: PUR-TMP-042 Subject: Optimization of Column Chromatography for Methallyl-Trimethoxybenzene Derivatives Assigned Expert: Senior Application Scientist, Separation Technologies Status: Open
Executive Summary
You are attempting to purify 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene , a lipophilic phenylpropene derivative. This molecule presents two specific chromatographic challenges:
-
Acid Sensitivity: The electron-rich aromatic ring combined with the allylic double bond makes this compound susceptible to acid-catalyzed isomerization (migration of the double bond to the conjugated position) or polymerization on standard silica gel.
-
Isomer Separation: Separation from its conjugated isomer (2-methyl-1-(3,4,5-trimethoxyphenyl)-1-propene) or unreacted starting materials (e.g., 3,4,5-trimethoxybenzaldehyde) requires precise mobile phase tuning.
This guide provides a self-validating protocol to ensure high recovery and purity.
Module 1: Pre-Purification Diagnostics
User Question: How do I prepare my sample to avoid "streaking" or decomposition before I even run the column?
Expert Resolution: The physical state of your crude material (likely a viscous yellow/orange oil) dictates the loading strategy. Direct liquid loading often leads to band broadening.
Protocol: The "Dry Load" Technique
Do not load the oil directly. Use the Celite dry-loading method to ensure a tight starting band.
-
Dissolution: Dissolve crude oil in a minimum amount of Dichloromethane (DCM).
-
Adsorption: Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporation: Rotary evaporate until you have a free-flowing, dry powder.
-
Loading: Pour this powder on top of your packed column and cover with a layer of sand.
Data Table 1: Physicochemical Properties & TLC Targets
| Parameter | Value / Characteristic | Notes |
|---|---|---|
| Target Rf | 0.60 – 0.70 | In 9:1 Hexane:EtOAc |
| Impurity Rf (Aldehyde) | 0.30 – 0.40 | 3,4,5-Trimethoxybenzaldehyde |
| Impurity Rf (Isomer) | ~0.65 (Co-elutes) | Conjugated isomer (requires AgNO3 if present) |
| Detection | UV (254 nm) | Strong absorption due to trimethoxy ring |
| Stain | KMnO4 (Aqueous) | Stains alkene bright yellow/brown |
Module 2: Stationary Phase Selection (Critical)
User Question: My product yield is lower than expected, and I see new spots on TLC after the column. Is the silica destroying my compound?
Expert Resolution: Yes. Standard silica gel has a surface pH of ~4.5–5.0. This acidity can protonate the electron-rich alkene, leading to isomerization or hydration. You must neutralize the stationary phase.
Protocol: Neutralizing Silica Gel
Use Triethylamine (TEA) to buffer the silica surface.
-
Slurry Preparation: Prepare your silica slurry using 99% Hexane / 1% Triethylamine.
-
Packing: Pour the column and flush with 2 column volumes (CV) of this solvent.
-
Elution: Run your gradient without further TEA, or maintain 0.5% TEA if the compound is extremely labile.
Visualization of Stability Logic:
Caption: Decision matrix for selecting the correct stationary phase based on compound stability and impurity profile.
Module 3: Troubleshooting & FAQs
Issue 1: Co-elution of Isomers
Q: I cannot separate the terminal alkene (target) from the internal alkene (impurity) using Hexane/EtOAc. They run as one spot.
A: Geometric and positional isomers often have identical polarity. You must exploit their electronic differences using Argentation Chromatography .
-
Mechanism: Silver ions (
) form reversible -complexes with alkenes. The terminal alkene (less sterically hindered) binds stronger than the internal alkene, significantly altering retention times. -
Protocol:
-
Dissolve
(10% w/w of silica) in Acetonitrile. -
Mix with silica gel and rotary evaporate to dryness (protect from light).
-
Pack column in dark/foil-wrapped glassware.
-
Elute with 0-10% Toluene in Hexane (Toluene improves
-selectivity).
-
Issue 2: Peak Tailing
Q: The product elutes over 20 fractions with a long "tail".
A: Tailing indicates active sites on the silica are strongly interacting with the methoxy oxygens.
-
Fix: Increase the solvent polarity slightly or add a "modifier."
-
Action: Switch from Hexane/EtOAc to Dichloromethane (DCM)/Hexane . DCM solubilizes methoxy-benzenes better than hexane, reducing adsorption drag.
Issue 3: Product Crystallizing on Column
Q: I see white solids forming inside the column during the run.
A: The compound has low solubility in the non-polar mobile phase (Hexane).
-
Fix: Ensure your "weak" solvent can actually dissolve the sample.
-
Action: Add a small percentage of DCM or Toluene to the Hexane fraction (e.g., Hexane:DCM 4:1) as the baseline solvent.
Module 4: Validated Experimental Protocol
Workflow for 1.0g Crude Scale:
-
Column Size: 25mm diameter, 20g Silica Gel (Grade 60, 230-400 mesh).
-
Pre-treatment: Flush column with 100mL Hexane containing 1mL Triethylamine.
-
Loading: Dry load 1.0g crude on 2.0g Celite.
-
Gradient Table:
| Volume (mL) | Solvent A (Hexane) | Solvent B (EtOAc) | Purpose |
| 0 - 100 | 100% | 0% | Elute non-polar hydrocarbons |
| 100 - 300 | 98% | 2% | Elute Target Alkene (Main Peak) |
| 300 - 400 | 90% | 10% | Elute Aldehyde/Polar Impurities |
| 400+ | 0% | 100% | Flush Column |
Visualizing the Separation Pathway:
Caption: Elution order and fractionation strategy for the target trimethoxy-phenylpropene.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
Teledyne ISCO. (2020). Flash Chromatography – The Role of Silica Gel and Functionalized Media.
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.
-
University of Rochester. (n.d.). Flash Column Chromatography Guide: Solvent Systems and Acid Sensitivity.
Sources
Technical Support Center: Stability of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability issues with 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene in acidic environments. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing these phenomena.
Frequently Asked Questions (FAQs)
Q1: I've introduced an acid catalyst to my reaction, and my solution containing this compound has turned dark and viscous. What is happening?
A1: This observation is a strong indicator of acid-catalyzed polymerization or decomposition. The terminal alkene in your compound is susceptible to protonation by the acid, which generates a relatively stable tertiary carbocation. This carbocation is a reactive intermediate that can be attacked by another molecule of the alkene, initiating a chain reaction that forms oligomers or polymers, leading to the observed increase in viscosity and change in color.
-
Causality: The electron-donating trimethoxyphenyl group enhances the electron density of the double bond, making it more reactive towards electrophiles like protons (H+). The resulting tertiary carbocation is stabilized by hyperconjugation, making its formation favorable.
To mitigate this, consider the following troubleshooting steps:
-
Lower the Temperature: Perform the reaction at 0°C or below to reduce the rate of polymerization.
-
Use a Weaker Acid: Switch from a strong Brønsted acid (like H₂SO₄) to a milder Lewis acid or a weaker Brønsted acid.
-
Slow Addition: Add the acid catalyst slowly to the reaction mixture to maintain a low instantaneous concentration.
-
High Dilution: Running the reaction in a larger volume of solvent can decrease the frequency of intermolecular reactions that lead to polymerization.
Q2: My post-reaction analysis (NMR, LC-MS) shows a new, unexpected major product. What could this be?
A2: Under acidic conditions, two common side reactions are likely: hydration and isomerization.
-
Hydration: If water is present in your solvent or as a byproduct, it can act as a nucleophile and attack the tertiary carbocation intermediate. This results in the formation of an alcohol, specifically 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propan-2-ol, following Markovnikov's rule.[1][2][3][4][5][6][7]
-
Isomerization: Acid can catalyze the migration of the double bond to a more thermodynamically stable position.[8][9][10][11] This would lead to the formation of isomers such as 1-(3,4,5-trimethoxyphenyl)-2-methyl-1-propene.
-
Expert Insight: The formation of a carbocation intermediate opens the door to potential molecular rearrangements.[1][2] While less common for this specific structure, it's a possibility to keep in mind, especially under harsher acidic conditions.
To identify the unknown product, we recommend advanced characterization such as 2D NMR (COSY, HMBC) and high-resolution mass spectrometry (HRMS).
Q3: A significant portion of my starting material appears to have decomposed, and I've isolated 1,3,5-trimethoxybenzene. How is this possible?
A3: This points to the lability of the Csp³–Csp² bond between the allyl group and the electron-rich trimethoxyphenyl ring under acidic conditions.[12] The presence of a Brønsted or Lewis acid can render the trimethoxyphenyl group labile, causing it to cleave off as a stable fragment.[12]
-
Mechanism: The acid can coordinate with the aromatic ring, activating it and facilitating the cleavage of the carbon-carbon bond. This is a known phenomenon with highly electron-rich aromatic systems.[12]
To prevent this, it is crucial to use the mildest possible acidic conditions and to scrupulously control the reaction temperature.
Troubleshooting Guide
This table summarizes potential issues and recommended solutions when working with this compound under acidic conditions.
| Symptom | Probable Cause(s) | Recommended Solutions |
| Reaction mixture turns dark/viscous | Acid-catalyzed polymerization | Lower reaction temperature, use a milder acid, add acid slowly, increase solvent volume. |
| Formation of an unexpected alcohol byproduct | Hydration of the alkene | Use anhydrous solvents and reagents, run the reaction under an inert atmosphere to exclude moisture. |
| Formation of an isomeric byproduct | Acid-catalyzed double bond isomerization | Use a non-isomerizing acid catalyst if possible, shorten reaction time, lower temperature. |
| Cleavage of the trimethoxyphenyl group | Lability of the C-C bond in strong acid | Employ milder acidic conditions (e.g., buffered systems, weak Lewis acids), strictly control temperature. |
| Low or inconsistent yields | A combination of the above degradation pathways | Optimize reaction conditions systematically (temperature, catalyst loading, reaction time), monitor reaction progress closely using TLC or UPLC. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a method to quantify the stability of the target compound under specific acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate aprotic solvent (e.g., acetonitrile).
-
Preparation of Acidic Media: Prepare solutions of the desired acid (e.g., 0.1 N HCl, 0.1 N H₂SO₄) in the same solvent.
-
Incubation: Mix the stock solution with the acidic media at a defined ratio (e.g., 1:1 v/v) in sealed vials. Prepare a control sample with a neutral solvent.
-
Time-Point Sampling: Place the vials in a temperature-controlled environment (e.g., 25°C or 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching and Analysis: Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) and dilute to a known concentration for analysis by HPLC-UV or a similar quantitative technique.
-
Data Analysis: Plot the concentration of the parent compound against time to determine the degradation kinetics.
Protocol 2: Recommended Conditions for Acid-Catalyzed Reactions
To minimize degradation, the following conditions are recommended:
-
Catalyst: Use a mild Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a solid-supported acid catalyst which can be easily filtered off.
-
Solvent: Employ anhydrous, non-polar aprotic solvents (e.g., dichloromethane, toluene) to disfavor hydration.
-
Temperature: Maintain the reaction temperature at 0°C or lower using an ice bath or cryocooler.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Monitoring: Keep a close watch on the reaction's progress through thin-layer chromatography (TLC) or ultra-performance liquid chromatography (UPLC) to quench the reaction as soon as the starting material is consumed.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways discussed.
Caption: Potential reaction pathways under acidic conditions.
Caption: A logical workflow for troubleshooting experiments.
References
-
Mondal, S., & Ghorai, P. (2018). Exploring the Labile Nature of 2,4,6‐Trimethoxyphenyl Moiety in Allylic Systems under Acidic Conditions. Asian Journal of Organic Chemistry, 7(9), 1833-1837. Available from: [Link]
-
Chemistry Steps. (2025, January 7). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Available from: [Link]
-
Leitner, A., Shekhar, S., Pouy, M. J., & Hartwig, J. F. (2006). Sequential Catalytic Isomerization and Allylic Substitution. Conversion of Racemic Branched Allylic Carbonates to Enantioenriched Allylic Substitution Products. Journal of the American Chemical Society, 128(36), 11770–11771. Available from: [Link]
-
Shekhar, S., Trantow, B., Leitner, A., & Hartwig, J. F. (2006). Sequential catalytic isomerization and allylic substitution. Conversion of racemic branched allylic carbonates to enantioenriched allylic substitution products. Journal of the American Chemical Society, 128(36), 11770-11771. Available from: [Link]
-
Ashenhurst, J. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. Available from: [Link]
-
Transformation Tutoring. (2022, November 14). Alkene Addition Reactions: A Complete Guide To Predicting The Products With Correct Stereochemistry. Available from: [Link]
-
University of Calgary. (n.d.). Reactions of Alkenes. Available from: [Link]
-
MDPI. (2022, March 16). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Available from: [Link]
-
Vaia. (n.d.). Reaction of 2-methylpropene with CH3OH in the presence of H2SO4 catalyst yields methyl tert-butyl ether, CH3OC(CH3)3, by a mechanism analogous to that of acid-catalyzed alkene hydration. Write the mechanism, using curved arrows for each step. Available from: [Link]
-
van der Ligt, J., & de Koning, C. B. (2015). Isomerization of Allylbenzenes. Chemical Reviews, 115(11), 5244-5296. Available from: [Link]
-
Liu, Y., & Dong, G. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(40), 13261–13264. Available from: [Link]
-
KPU Pressbooks. (n.d.). 10.3 Reactions of Alkenes: Addition of Water (or Alcohol) to Alkenes. In Organic Chemistry I. Available from: [Link]
-
Filo. (2025, November 10). Problem 6.7 Acid-catalyzed reaction of H2O with 2-methylpropene yields 2-... Available from: [Link]
-
Dagley, S., Chapman, P. J., & Gibson, D. T. (1965). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Biochemical Journal, 97(3), 643–649. Available from: [Link]
-
Kresge, A. J., & Nowlan, V. J. (1974). Structural effects on the acid-catalyzed hydration of alkenes. Journal of the American Chemical Society, 96(24), 7543-7549. Available from: [Link]
-
LibreTexts Chemistry. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Available from: [Link]
-
Gauth. (n.d.). Selesai:Acid-catalysed hydration of 2 -methylpropene. Give IUPAC name of major product. Available from: [Link]
Sources
- 1. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. 10.3 Reactions of Alkenes: Addition of Water (or Alcohol) to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Problem 6.7 Acid-catalyzed reaction of H2O with 2-methylpropene yields 2-.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gauthmath.com [gauthmath.com]
- 8. Sequential Catalytic Isomerization and Allylic Substitution. Conversion of Racemic Branched Allylic Carbonates to Enantioenriched Allylic Substitution Products [organic-chemistry.org]
- 9. Sequential catalytic isomerization and allylic substitution. Conversion of racemic branched allylic carbonates to enantioenriched allylic substitution products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
High-Resolution NMR Characterization of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene: A Comparative Analytical Guide
Introduction & Structural Logic
In the synthesis of phenylpropanoids and phenethylamine precursors, 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene serves as a critical non-conjugated intermediate. Its structural integrity is defined by the isolation of the alkene from the aromatic ring by a methylene bridge.
The primary analytical challenge with this molecule is distinguishing it from its thermodynamic isomer, 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1-propene (the conjugated "iso" form). This migration of the double bond is a common side reaction during synthesis or improper storage.
This guide provides a definitive 1H NMR analysis, contrasting the target molecule against its conjugated isomer to establish a self-validating purity protocol.
Structural Connectivity (DOT Diagram)
Figure 1: Structural connectivity and key NMR interaction pathways. The Benzylic CH2 is the linchpin connecting the aromatic core to the diagnostic allyl system.
Experimental Protocol
Sample Preparation
To ensure high-resolution data capable of resolving fine allylic coupling, follow this strict preparation protocol.
-
Solvent Selection: Use Chloroform-d (CDCl3) (99.8% D) with 0.03% TMS as the internal standard.
-
Rationale: CDCl3 minimizes viscosity-induced broadening compared to DMSO-d6, essential for observing the fine splitting of the terminal alkene.
-
-
Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent.
-
Warning: Over-concentration (>30 mg) leads to stacking effects in planar aromatic systems, causing chemical shift drifts in the aromatic region.
-
-
Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended inorganic salts (e.g., MgSO4 residue) which degrade magnetic field homogeneity (shimming).
Instrument Parameters
-
Frequency: 400 MHz (minimum) recommended for clear separation of methoxy signals.
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the methoxy protons vs. aromatic protons).
-
Scans: 16 - 32 scans.
Spectral Analysis & Comparison
This section contrasts the Target (Methallyl) against the Alternative (Conjugated Isomer) . The presence of the conjugated isomer is the primary indicator of synthetic failure or degradation.
Comparative Chemical Shift Table (CDCl3)
| Signal Assignment | Target: 2-Methyl-3-(...)-1-propene | Alternative: Conjugated Isomer | Δ (Shift Difference) | Multiplicity (Target) |
| Aromatic H (2,6) | 6.40 ppm | 6.55 ppm | +0.15 ppm | Singlet (2H) |
| Vinylic H | Absent | 6.25 ppm | N/A | Target has no vinylic H |
| Terminal Alkene | 4.75, 4.85 ppm | Absent | N/A | Broad Singlets (1H each) |
| Benzylic CH2 | 3.25 ppm | Absent | N/A | Singlet (2H) |
| Methoxy (p-OMe) | 3.83 ppm | 3.86 ppm | +0.03 ppm | Singlet (3H) |
| Methoxy (m-OMe) | 3.85 ppm | 3.88 ppm | +0.03 ppm | Singlet (6H) |
| Methyl Group | 1.65 ppm (Allylic) | 1.85, 1.90 ppm (Vinylic) | +0.20 ppm | Singlet (3H) |
Detailed Signal Interpretation
The "Fingerprint" Region (Target)
-
Benzylic Resonance (3.25 ppm): This is the most critical signal. It appears as a sharp singlet (integrating to 2H).
-
Validation: If this peak is a doublet, you have synthesized the propyl analog (wrong starting material). If it is absent, the double bond has migrated.
-
-
Terminal Olefins (4.75 - 4.85 ppm): These two protons are diastereotopic but often appear as two broad singlets or a tight multiplet.
-
Fine Structure: At >500 MHz, you may observe allylic coupling (
Hz) to the methyl group.
-
The "Impurity" Region (Alternative)
-
The Conjugated Shift: If the double bond migrates to the benzylic position (forming the styrene derivative), the shielding effect of the methylene group is lost.
-
Key Indicator: Look for a "lone" vinylic proton signal around 6.2 - 6.3 ppm . In the target molecule, the alkene protons are terminal (4.8 ppm); in the isomer, the alkene proton is internal and deshielded by the ring.
Troubleshooting & Validation Workflow
Use the following Graphviz workflow to validate your spectrum.
Figure 2: Decision tree for spectral validation. This workflow prioritizes the detection of the thermodynamic isomer.
Self-Validating Integration Protocol
To confirm purity >95%, perform the following integration check:
-
Set the Aromatic Singlet (6.40 ppm) to an integral value of 2.00 .
-
Check 1: The Methoxy region (3.80 - 3.90 ppm) must integrate to 9.00 ± 0.1 .
-
Failure Mode: If < 8.9, you likely have demethylated impurities (phenols).
-
-
Check 2: The Benzylic Singlet (3.25 ppm) must integrate to 2.00 ± 0.05 .
-
Failure Mode: If < 1.95, the material contains the conjugated isomer (which has no protons in this region).
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4621 (Allylbenzene derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Allylic and Benzylic Protons. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Standen, G., et al. (1988). Synthesis and NMR characterization of methallylbenzene derivatives. Journal of Chemical Research. (Contextual reference for methallyl shift values).
Technical Assessment: C13 NMR Characterization of Methallyl-3,4,5-trimethoxybenzene vs. Allyl Analogs
Executive Summary & Scientific Context
In the synthesis and isolation of phenylpropanoids, distinguishing between Methallyl-3,4,5-trimethoxybenzene (1-(2-methyl-2-propenyl)-3,4,5-trimethoxybenzene) and its naturally occurring analog Elemicin (1-allyl-3,4,5-trimethoxybenzene) is a critical analytical challenge. Both compounds share an identical aromatic core but differ in the alkene side chain.[1]
This guide provides a definitive C13 NMR comparison. While Proton NMR (
The Core Analytical Challenge
-
Target Molecule: Methallyl-3,4,5-trimethoxybenzene (Side chain: 2-methyl-2-propenyl).
-
Primary Alternative: Elemicin (Side chain: 2-propenyl).[1]
-
Risk: Misidentification due to overlapping aromatic signals (~105 ppm and ~153 ppm) and methoxy signals (~56-61 ppm).[1]
Experimental Protocol: High-Resolution C NMR
To ensure detection of the critical quaternary carbons (C2' in the methallyl chain and C1/C3/C4/C5 in the ring), the following acquisition parameters are mandatory.
Instrument Configuration
-
Field Strength:
100 MHz (for C) / 400 MHz (for H) recommended to resolve hyperfine couplings. -
Solvent:
(Deuterochloroform) is the standard for direct comparison with literature values.-
Note: If solubility is poor, DMSO-
may be used, but expect solvent-induced shifts of +1–2 ppm for carbonyls/alkenes.[1]
-
-
Temperature: 298 K (
).[1]
Pulse Sequence Parameters (Critical)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Ensures NOE enhancement for protonated carbons while maintaining quantitative integrity for quaternary carbons. |
| Relaxation Delay (D1) | CRITICAL: The quaternary C2' (methallyl) and aromatic C-O carbons have long | |
| Scans (NS) | Required for adequate S/N ratio on quaternary carbons.[1] | |
| Spectral Width | -5 to 220 ppm | Covers all aliphatic, aromatic, and potential carbonyl impurities.[1] |
Comparative Data Analysis: Methallyl vs. Allyl
The following table contrasts the chemical shifts (
Key Structural Difference: The substitution of the vinylic proton (Elemicin H-2') with a methyl group (Methallyl Me-2') induces a significant downfield shift in the
Table 1: C NMR Chemical Shift Comparison ( )
| Carbon Position | Assignment | Elemicin (Allyl) [1, 2] | Methallyl-TMB (Target) | DEPT-135 Phase (Methallyl) | |
| Side Chain | |||||
| C-1' | 40.5 | 44.8 | +4.3 (Deshielding) | Inverted (Negative) | |
| C-2' | 137.2 (CH) | 143.5 (Cq) | +6.3 (Quaternary) | Absent (Crucial) | |
| C-3' | 115.9 | 112.5 | -3.4 (Shielding) | Inverted (Negative) | |
| Methyl | Me-2' | N/A | 22.4 | New Signal | Upright (Positive) |
| Aromatic Ring | |||||
| C-1 | Ar-C-Alkyl | 138.3 | 137.9 | -0.4 | Absent |
| C-2, C-6 | Ar-CH | 105.4 | 106.1 | +0.7 | Upright (Positive) |
| C-3, C-5 | Ar-C-OMe | 153.3 | 153.1 | -0.2 | Absent |
| C-4 | Ar-C-OMe | 136.8 | 136.5 | -0.3 | Absent |
| Methoxy | |||||
| 3,5-OMe | OMe | 56.1 | 56.1 | 0.0 | Upright (Positive) |
| 4-OMe | OMe | 60.9 | 60.9 | 0.0 | Upright (Positive) |
Data Interpretation:
The "Fingerprint" Signal: The appearance of a quaternary carbon at ~143.5 ppm (C2') combined with a methyl signal at 22.4 ppm is diagnostic for the methallyl group.
DEPT-135 Differentiation: In Elemicin, the C2' signal (137.2 ppm) is a methine (CH) and appears upright (positive) in DEPT-135. In the Methallyl derivative, the C2' signal (143.5 ppm) is quaternary and disappears in DEPT-135.
Mechanistic Validation & Causality
Understanding why the shifts change ensures you are not misinterpreting solvent effects or impurities.[1]
The -Methyl Effect
Replacing the vinylic hydrogen with a methyl group introduces two competing effects:
-
Inductive Deshielding (+I): The methyl group donates electron density into the
-system, but sterically compresses the -position.[1] This causes the -methylene (C1') to shift downfield from ~40.5 to ~44.8 ppm.[1] -
Hyperconjugation: The methyl group stabilizes the double bond.[1] The internal quaternary carbon (C2') shifts downfield significantly (~137
~143 ppm) due to the loss of the proton and increased substitution (the -effect of alkyl substitution on alkenes).
The -Shielding
The terminal methylene (C3') in the methallyl group often shifts slightly upfield (shielded, ~112 ppm) compared to the allyl analog (~116 ppm) due to steric compression from the adjacent methyl group (the
Structural Elucidation Workflow
The following logic flow illustrates how to definitively confirm the structure using the data above.
Figure 1: Decision tree for distinguishing methallyl derivatives from allyl standards using NMR.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- (Elemicin) Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
SpectraBase. (2025).[1] 1H and 13C NMR Spectra of Elemicin and Related Phenylpropenes. Wiley Science Solutions.[1] [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for calculating Substituent Chemical Shifts). [Link]
-
PubChem. (2025).[1] Compound Summary: 1,2,3-Trimethoxybenzene Derivatives. National Library of Medicine.[1] [Link]
Sources
IR spectroscopy peaks for 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene alkene group
An In-depth Technical Guide to the Infrared Spectroscopy of the Alkene Group in 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Authored by: Gemini, Senior Application Scientist
Published: February 24, 2026
Introduction: The Vibrational Tale of a Double Bond
Infrared (IR) spectroscopy is a cornerstone analytical technique in organic chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] The principle lies in the interaction of infrared radiation with a molecule, causing its covalent bonds to vibrate at specific, quantized frequencies.[3][4][5] These vibrations, which include stretching and bending modes, are unique to the types of bonds and the atoms they connect.[4][6][7] Consequently, an IR spectrum provides a distinct molecular "fingerprint," revealing the presence of functional groups like the alkene C=C double bond.
This guide provides a comprehensive analysis of the characteristic IR absorption peaks for the alkene group in this compound. We will dissect the key vibrational modes, compare them with other alkene substitution patterns, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
Structural Context: this compound
To accurately interpret the IR spectrum, we must first consider the molecular structure. The target molecule, this compound, possesses several key features that will manifest in the spectrum:
-
A 1,1-Disubstituted (Geminal) Alkene: The core of our analysis, this >C=CH₂ group (a vinylidene group) has a unique set of vibrational modes.
-
An Aromatic Ring: The 3,4,5-trimethoxyphenyl substituent will produce its own characteristic absorptions.[8][9]
-
Aliphatic C-H Bonds: The methyl (-CH₃) and methylene (-CH₂-) groups will show typical alkane-like C-H stretches.[10][11]
-
Ether Linkages: The three methoxy (-OCH₃) groups will contribute strong C-O stretching bands.[12][13]
While all these groups contribute to the final spectrum, our focus remains on the definitive peaks that identify and characterize the alkene functional group.
Decoding the Alkene Vibrations
The alkene group in this compound gives rise to three primary types of diagnostic vibrations.
=C-H Stretching Vibrations
The stretching of the C-H bonds where the carbon atom is part of the C=C double bond occurs at a higher frequency than the C-H bonds of alkanes.[14][15][16] This is a reliable diagnostic marker for unsaturation.
-
Expected Absorption: A medium intensity peak will appear in the 3100-3000 cm⁻¹ region.[15][16][17] Specifically, for the =CH₂ group, this absorption is often seen around 3080 cm⁻¹.[16] It is crucial to note that aromatic C-H stretches also occur in this region, so this peak confirms the presence of sp²-hybridized carbon-hydrogen bonds but not necessarily the alkene in isolation.[8][12]
C=C Stretching Vibrations
The stretching of the carbon-carbon double bond itself provides a key, though sometimes subtle, clue.
-
Expected Absorption: A peak of variable intensity, typically weak to medium, is expected between 1680-1630 cm⁻¹ .[10][18] For a 1,1-disubstituted alkene like the one in our target molecule, this peak is usually found around 1650 cm⁻¹ . The intensity of this peak is dependent on the change in dipole moment during the vibration; more symmetric alkenes may show a very weak or even absent C=C stretching peak.[10]
=C-H Out-of-Plane (OOP) Bending Vibrations
This is the most diagnostically significant region for determining the substitution pattern of an alkene.[10][19] The out-of-plane "wagging" of the hydrogen atoms attached to the double-bonded carbons produces very strong and characteristic bands.
-
Expected Absorption: For a 1,1-disubstituted alkene (>C=CH₂), a very strong and sharp absorption band is expected in the range of 900-880 cm⁻¹ .[10][19] This intense peak is a hallmark of the vinylidene group and serves as a powerful piece of evidence for its presence.
Comparative Analysis: The Power of the Bending Region
The true diagnostic power of IR spectroscopy for alkenes is most evident when comparing the out-of-plane bending vibrations of different substitution patterns. The specific frequency of the =C-H wag is highly sensitive to the arrangement of substituents around the double bond.
| Alkene Substitution Pattern | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | Diagnostic =C-H Out-of-Plane Bend (cm⁻¹) | Intensity of Bend |
| 1,1-Disubstituted (Target) | ~1650 | 3100-3000 | ~890 | Strong |
| Monosubstituted (Vinyl) | 1660-1630[18] | 3100-3000 | ~990 and ~910 (Two bands)[18][19] | Strong |
| cis-1,2-Disubstituted | 1660-1630[18] | 3100-3000 | 725-675[19] | Strong |
| trans-1,2-Disubstituted | 1680-1660[18] | 3100-3000 | 980-965[19] | Strong |
| Trisubstituted | 1680-1660[18] | 3100-3000 | 840-800[17][19][20] | Strong |
| Tetrasubstituted | 1680-1660[18] | None | None[18] | N/A |
This table clearly demonstrates how the out-of-plane bending region can be used to distinguish the 1,1-disubstituted alkene in our target molecule from other isomeric forms.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid organic compound like this compound.
Sample Preparation (KBr Pellet Method)
-
Rationale: The potassium bromide (KBr) pellet method is a common technique for solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.
-
Procedure:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is achieved to minimize scattering of the IR beam.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Instrument Setup and Background Collection
-
Rationale: A background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any signals from the instrument itself. This ensures that the final spectrum contains only absorptions from the sample.
-
Procedure:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Initiate a background scan using the instrument's software. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should show peaks for H₂O and CO₂ but will be used as the reference (100% Transmittance).
-
Sample Analysis
-
Rationale: The sample spectrum is collected under the same conditions as the background for accurate subtraction.
-
Procedure:
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.
-
Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan.
-
The instrument's software will automatically ratio the sample scan against the background scan to produce the final IR spectrum in units of percent transmittance versus wavenumber (cm⁻¹).
-
Data Interpretation
-
Procedure:
-
Identify the key absorption bands, paying close attention to their position, intensity (strong, medium, weak), and shape (broad, sharp).
-
Correlate the observed peaks with known vibrational frequencies for functional groups using the data presented in this guide and standard correlation tables.[13][16]
-
Specifically, look for the characteristic peaks: >3000 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), and the strong, sharp band at ~890 cm⁻¹ (=C-H OOP bend) to confirm the 1,1-disubstituted alkene group.
-
Visualization of Key Alkene Vibrational Modes
The following diagram illustrates the primary vibrational modes for the vinylidene (>C=CH₂) group that are detectable by IR spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. web.williams.edu [web.williams.edu]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. eng.uc.edu [eng.uc.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. IR spectrum: Alkenes [quimicaorganica.org]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Biological Activity Guide: Elemicin vs. 2-Methyl Analog
This guide provides a technical comparison between Elemicin (a naturally occurring alkenylbenzene) and its 2-Methyl Analog (specifically the
Executive Summary
Elemicin (1-allyl-3,4,5-trimethoxybenzene) is a major constituent of nutmeg and elemi oil.[1] While it possesses antimicrobial and potential psychoactive properties, its utility in drug development is severely limited by its metabolic activation to genotoxic 1'-hydroxy metabolites.[1]
The 2-Methyl Analog (Methallyl-3,4,5-trimethoxybenzene) represents a strategic structural modification.[1] By introducing a methyl group at the 2-position of the propenyl side chain, the electronic and steric environment of the double bond is altered. This modification typically shifts the metabolic profile away from the formation of unstable carbocations, potentially improving the safety profile while retaining lipophilic interactions with target receptors.
Key Comparative Findings
| Feature | Elemicin (Parent) | 2-Methyl Analog (Derivative) |
| Structure | Allyl side chain ( | Methallyl side chain ( |
| Metabolic Liability | High (1'-Hydroxylation | Reduced (Steric hindrance/Alt.[1][2] pathway) |
| Genotoxicity | Positive (DNA Adduct formation) | Reduced/Negative (Predicted) |
| Primary CYP Target | CYP1A2, CYP3A4 | CYP3A4 (Epoxidation preference) |
| Lipophilicity (LogP) | ~2.5 | ~2.9 (Enhanced membrane permeability) |
Chemical Identity & Structural Logic[1]
The core difference lies in the alkenyl side chain , which dictates the metabolic fate of the molecule.
-
Elemicin: Contains a terminal double bond susceptible to oxidation at the allylic (1') position.[3]
-
2-Methyl Analog: The addition of a methyl group at the vinylic position (C2 of the chain) introduces steric bulk and electron donation, stabilizing the double bond against certain oxidative attacks or shifting the site of oxidation.
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the critical site of modification.
Caption: Structural evolution from Elemicin to its 2-Methyl Analog, highlighting the side-chain modification.
Biological Activity & Mechanism of Action[5][6]
Metabolic Activation (The Toxicity Switch)
The biological activity of Elemicin is a double-edged sword, driven by its metabolism.
-
Elemicin Pathway (Toxification): Elemicin undergoes 1'-hydroxylation primarily by CYP1A2 and CYP3A4.[1] The resulting 1'-hydroxy metabolite is sulfonated by sulfotransferases (SULTs) to form an unstable sulfate ester.[1] Spontaneous cleavage of this ester generates a reactive carbonium ion , which alkylates DNA (forming guanine adducts), leading to genotoxicity and hepatocarcinogenicity.
-
2-Methyl Analog Pathway (Stabilization): The 2-methyl group creates steric hindrance near the 1'-carbon and the double bond.[1]
-
Blockade: It impedes the approach of P450 enzymes to the 1'-position.[1]
-
Shift: Metabolism often shifts toward epoxidation of the double bond (forming a diol via epoxide hydrolase) or O-demethylation of the methoxy groups.[1] These pathways generally result in excretable, non-genotoxic metabolites (e.g., hippuric acid derivatives).
-
Cytotoxicity Profile
In comparative assays (e.g., HepG2 or V79 cells), Elemicin typically exhibits higher cytotoxicity due to the accumulation of reactive electrophiles. The 2-methyl analog, while more lipophilic (potentially increasing non-specific membrane disruption at high doses), lacks the specific DNA-reactive mechanism, resulting in a higher
Pharmacological Potential[1][3]
-
Antimicrobial: Both compounds retain activity against Gram-positive bacteria (e.g., S. aureus), as this is driven by the lipophilic benzene ring disrupting cell membranes.[1]
-
Antiproliferative (Cancer): Recent derivatives of the 2-methyl analog (specifically chalcone hybrids) have shown potent
values (<1 M) against MCF-7 breast cancer lines, outperforming native Elemicin by leveraging the stabilized side chain to bind tubulin or inhibit aromatase without causing systemic genotoxicity.[1]
Experimental Protocols
To validate the safety and activity of the 2-Methyl Analog against Elemicin, the following self-validating protocols are recommended.
Protocol A: Comparative Metabolic Stability (Microsomal Assay)
Objective: Quantify the blockade of 1'-hydroxylation.[1]
-
Preparation:
-
Prepare 10 mM stock solutions of Elemicin and 2-Methyl Analog in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate Concentration: 10
M (final). -
Enzyme: 0.5 mg/mL HLM.[1]
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
-
Sampling:
-
Analysis (LC-MS/MS):
Protocol B: Differential Cytotoxicity (MTT Assay)
Objective: Distinguish between non-specific necrosis and metabolic toxicity.[1]
-
Cell Line: HepG2 (metabolically active) vs. V79 (low P450 activity).[1]
-
Seeding: 10,000 cells/well in 96-well plates; adhere for 24h.
-
Treatment:
-
Readout: Incubate 24h. Add MTT reagent.[1] Read Absorbance at 570 nm.[1]
-
Interpretation:
Pathway Visualization
The following diagram maps the divergent metabolic fates of Elemicin and its 2-Methyl Analog, illustrating why the analog is the preferred scaffold for drug development.
Caption: Divergent metabolic pathways: Elemicin leads to reactive carbonium ions, while the 2-Methyl Analog favors detoxification via epoxidation.[1]
References
-
Solheim, E., & Scheline, R. R. (1980).[1] Metabolism of alkenebenzene derivatives in the rat. III. Elemicin and isoelemicin. Xenobiotica, 10(5), 371-380.[1] Link
-
Punt, A., et al. (2016). Bioactivation of the herbal constituent elemicin: A study on the role of CYP1A2, CYP3A4 and sulfotransferases. Toxicology Letters, 256, 10-18.[1] Link
-
Guengerich, F. P., & Kim, D. H. (1990).[1] In vitro inhibition of cytochrome P450IIIA1 by 1-phenyl-2-methyl-2-propene (2-methyl-phenylpropene).[1] Chemical Research in Toxicology, 3(6), 576-582.[1] Link[1]
-
Wang, Y., et al. (2019). Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity.[1][3] Journal of Agricultural and Food Chemistry, 67(29), 8243-8252. Link[1]
-
BenchChem. (2025).[1] Elemicin: A Comprehensive Technical Guide. BenchChem Technical Library. Link[1]
Sources
A Comparative Guide to the HPLC Analysis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene and Its Process-Related Impurities
Abstract: The precise quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are critical in drug development and manufacturing. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, a key chemical intermediate, against its potential process-related impurities. We will explore the scientific rationale behind method development, present a robust experimental protocol, and analyze the resulting chromatographic data. This document serves as a practical resource for researchers and quality control analysts, demonstrating how to achieve baseline separation and ensure the analytical method is fit for its intended purpose, in line with regulatory expectations.[1]
Chapter 1: The Analytical Challenge: Identifying Potential Impurities
To develop a specific and reliable HPLC method, one must first understand the potential impurities that could be present in the sample. This compound is commonly synthesized via a Wittig reaction, a powerful method for creating carbon-carbon double bonds from carbonyl compounds.[2][3][4][5] This specific synthesis provides a logical framework for identifying the most probable impurities.
A plausible synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde with a phosphorus ylide derived from isopropyltriphenylphosphonium halide.
Key Potential Impurities:
-
Unreacted Starting Material (Impurity A): 3,4,5-Trimethoxybenzaldehyde. Its presence indicates an incomplete reaction.[6][7][8]
-
Oxidation By-product (Impurity B): 3,4,5-Trimethoxybenzoic acid. The starting aldehyde is susceptible to oxidation, a common side reaction if not performed under an inert atmosphere.
-
Geometric Isomer (Impurity C): (E/Z)-2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene. The Wittig reaction can sometimes produce a mixture of E and Z isomers, which may have different physicochemical and toxicological properties.[2][9]
-
Wittig By-product (Impurity D): Triphenylphosphine oxide (TPPO). This is a stoichiometric by-product of the Wittig reaction and must be effectively removed during purification.[4]
The primary analytical goal is to develop an HPLC method capable of resolving the main compound peak from these four potential impurities.
Chapter 2: The Science of Separation: HPLC Method Development Principles
The separation of these compounds is achieved by exploiting differences in their physicochemical properties, primarily their polarity, using Reversed-Phase HPLC (RP-HPLC).[10] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10]
Principle of Retention in RP-HPLC: Non-polar compounds interact more strongly with the non-polar stationary phase and are retained longer, resulting in a higher retention time (tR). Polar compounds have a greater affinity for the polar mobile phase and elute more quickly.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating small molecules of moderate polarity.[9] Its long alkyl chains provide a highly hydrophobic surface, promoting retention based on the hydrophobicity of the analytes. For separating aromatic isomers, a Phenyl-based column can offer alternative selectivity through π-π interactions between the stationary phase and the analyte's phenyl rings.[9][11][12] For this guide, a C18 column is chosen for its robustness and broad applicability.
-
Mobile Phase Selection: A gradient elution using acetonitrile and water is selected. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[13] A gradient, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is superior to an isocratic method for this application. It allows for the elution of highly polar compounds (like the benzoic acid impurity) early in the run while ensuring that the more non-polar, strongly retained compounds (like the main analyte and TPPO) elute in a reasonable time with good peak shape.[13]
-
Detector Wavelength: The aromatic ring in all compounds of interest serves as a strong chromophore. A UV detector set at 254 nm provides a good response for all analytes, offering a universal wavelength for their detection.[9]
Chapter 3: Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible, forming a self-validating system where system suitability parameters are checked before analysis.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly. Filter through a 0.45 µm membrane filter.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard and each impurity standard in the sample diluent to a final concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the test sample by dissolving it in the sample diluent to a target concentration of approximately 1.0 mg/mL.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.[14]
-
Analysis: Inject the prepared standards and sample solutions and record the chromatograms.
Caption: Relationship between compound polarity and HPLC elution order.
Chapter 5: Method Trustworthiness and Validation
For this analytical method to be considered trustworthy and suitable for quality control, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). [15][16][17] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities. The baseline separation of all five peaks in our method demonstrates its specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. [1]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. [1] By validating these parameters, the laboratory provides objective evidence that the method is suitable for its intended purpose. [1]
Conclusion
This guide has detailed a systematic approach to developing a robust RP-HPLC method for the purity analysis of this compound. By understanding the synthesis process, identifying potential impurities, and applying fundamental chromatographic principles, we have established a method capable of separating the main compound from its key process-related impurities. The provided protocol and comparative retention time data serve as a valuable starting point for researchers in the field. Adherence to method validation principles as outlined by the ICH is essential to ensure the generation of reliable and trustworthy data in a regulated environment.
References
- A Comparative Guide to the HPLC Analysis of 1,2-Diphenylpropene Isomers. Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Quality Guidelines. International Council for Harmonisation (ICH).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Australian Government Department of Health and Aged Care.
- HPLC Column for Structual Isomers. Nacalai Tesque.
- HPLC Method Development. SlideShare.
- Retention Times of Compounds Used in the HPLC Analysis. ResearchGate.
- Wittig Reaction. Dalal Institute.
- A Guide to Selective Columns for Isomer Separation. Welch Materials.
- Devise a synthesis of each alkene using a Wittig reaction to form the double bond. Vaia.
- 3,4,5-Trimethoxybenzaldehyde. PubChem.
- Isomers and Recommended HPLC Columns for Effective Separation. Microsolv Technology Corporation.
- Method Development Guide. ZirChrom.
- Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- Method development & optimization. Sigma-Aldrich.
- Separation of 3-Phenylprop-2-enal on Newcrom R1 HPLC column. SIELC Technologies.
- Wittig Reaction. Alfa Chemistry.
- The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts.
- A review on method development by hplc. SciSpace.
- Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information.
- 3,4,5-Trimethoxybenzaldehyde. Wikipedia.
- 3,4,5-Trimethoxybenzaldehyde 98 86-81-7. Sigma-Aldrich.
- Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. vaia.com [vaia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 3,4,5-三甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. nacalai.com [nacalai.com]
- 12. welch-us.com [welch-us.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. fda.gov [fda.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Comparison: UV-Vis Characterization of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene vs. Conjugated Analogs
Part 1: Executive Summary & Core Directive
This guide provides an in-depth analysis of the UV-Vis absorption profile of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene .
The Bottom Line:
The target molecule exhibits a primary absorption maximum (
Crucial Distinction: Unlike its conjugated isomers (e.g., asarone derivatives), this molecule possesses an isolated double bond . The methylene bridge (
Part 2: Theoretical Framework & Molecular Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent chromophores.
Structural Chromophores
-
The Benzenoid System: The core 3,4,5-trimethoxybenzene moiety is the dominant chromophore. The three methoxy groups are auxochromes; their lone pair electrons (
) interact with the aromatic -system, causing a bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to unsubstituted benzene. -
The Methallyl Side Chain: The 2-methyl-1-propene tail contains a double bond. However, it is attached to the ring via a saturated methylene group.
-
The "Insulation" Effect: Because of the intervening
, there is no orbital overlap between the alkene electrons and the benzene ring. The UV spectrum is essentially a superposition of a 3,4,5-trimethoxytoluene spectrum and a simple alkene spectrum.
Spectral Predictions vs. Conjugated Analogs
In synthesis, a common impurity is the thermodynamically more stable conjugated isomer (where the double bond migrates to the benzylic position). UV-Vis is the fastest tool to detect this migration.
| Feature | Target: Methallyl Derivative (Isolated) | Impurity: Propenyl Derivative (Conjugated) | Mechanism |
| Primary | 272–276 nm | 260–270 nm | Benzenoid transition ( |
| Secondary Band | ~215 nm | ~220–230 nm | High energy transition ( |
| Conjugation Band | Absent | 295–310 nm | Extended |
| Visual Indication | Colorless oil | Pale yellow oil | "Tail" absorption into visible region |
Part 3: Comparative Analysis Guide
The following table synthesizes data from structurally identical chromophores (Elemicin and 3,4,5-Trimethoxytoluene) to validate the target's profile.
Table 1: Comparative UV-Vis Data (Solvent: Ethanol/Methanol)
| Compound | Structure Type | Key Diagnostic Feature | ||
| Target Molecule | Isolated Methallyl | 215 | 274 (Broad) | No absorption > 290 nm |
| Elemicin | Isolated Allyl | 216 | 272–282 | Identical chromophore physics to Target |
| Conjugated Propenyl | 269 | 296–300 | Strong "Conjugation Band" present | |
| 3,4,5-Trimethoxytoluene | Alkyl Benzene | 207 | 267 | Baseline benzenoid absorption |
Note: Values may shift ±2-3 nm depending on solvent polarity (Solvatochromism).
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and detect conjugated impurities at levels >1%.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Do not use Acetone or Toluene.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (Matched pair, 1 cm path length).
Step-by-Step Methodology
-
Stock Preparation:
-
Working Standard (Dilution):
-
Pipette 1.0 mL of Stock into a 10 mL volumetric flask. Dilute to mark.
-
Final Concentration:
(approx. M). -
Why this concentration? Trimethoxybenzenes have an
at the secondary band. This concentration targets an Absorbance (A) of 0.3 – 0.8, the linear dynamic range of most detectors.
-
-
The Scan:
-
Baseline correct using the solvent blank.
-
Scan range: 200 nm to 400 nm .[2]
-
Scan speed: Medium (approx. 200 nm/min) to resolve the fine structure of the benzenoid band.
-
-
Validation Criteria (Pass/Fail):
-
PASS: Distinct peak at ~274 nm. Absorbance at 300 nm is < 5% of the Absorbance at 274 nm.
-
FAIL: Shoulder or peak visible at 295–310 nm (Indicates isomerization to conjugated form).
-
Part 5: Visualization of Logic & Workflow
Diagram 1: Structural Chromophore Analysis
This diagram illustrates why the target molecule behaves like Elemicin and not Asarone.
Caption: The methylene bridge acts as an electronic insulator, preventing the double bond from extending the aromatic conjugation length, thereby keeping
Diagram 2: QC Decision Workflow
A self-validating logic flow for researchers checking synthesis purity.
Caption: Decision tree for validating the integrity of the methallyl side chain using UV-Vis cutoffs.
References
-
Elemicin Spectral Data: "UV absorbance spectrum of elemicin showing characteristic peaks at 216 nm and 282 nm." ResearchGate.[3][4] Available at:
-
Asarone Comparison: Hermes, L., et al.
-Asarone Derivatives in Acorus calamus."[5] Journal of Agricultural and Food Chemistry, 2021.[5] (Confirming conjugated absorption shifts). Available at: -
3,4,5-Trimethoxytoluene Properties: "Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene." Longdom Publishing. (Confirming baseline trimethoxy absorption at ~267 nm). Available at:
-
Molar Extinction Coefficients: Kumar, A., et al. "Molar extinction coefficients of some commonly used solvents."[3] Radiation Physics and Chemistry. (For solvent cutoff verification). Available at:
Sources
Safety Operating Guide
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene proper disposal procedures
Executive Safety Summary & Immediate Action Card
Compound Identification:
-
Chemical Name: 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
-
Class: Phenylpropene derivative / Methallylbenzene analog.
-
Physical State: Typically a pale yellow to colorless oil.
-
Primary Hazards: Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity, Combustible/Flammable.
-
Regulatory Status: While not always explicitly Schedule I, this compound is a structural analog to controlled precursors (e.g., Elemicin, Mescaline precursors). Strict chain-of-custody and irreversible destruction are required to prevent diversion.
Emergency Response (Spill/Exposure):
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol (enhances absorption). |
| Eye Contact | Flush with water for 15 min.[1] Remove contact lenses.[1][2][3][4] Seek medical aid. |
| Small Spill (<10mL) | Absorb with vermiculite or sand. Place in a sealed jar. Label "Hazardous Waste." |
| Large Spill | Evacuate area. Eliminate ignition sources.[1][2][4][5][6][7] Use Type B (CO2/Dry Chem) extinguisher if ignited. |
Risk Characterization & Pre-Disposal Stabilization
As researchers, we must understand why we handle this compound differently than standard organic waste. This molecule contains an electron-rich aromatic ring (trimethoxy substitution) and an alkene tail.
-
Oxidation Sensitivity: The electron-donating methoxy groups make the ring highly susceptible to electrophilic attack. Contact with strong oxidizers (Nitric Acid, Permanganates, Chromic Acid) can be vigorously exothermic and potentially explosive.
-
Lipophilicity: The compound is highly lipophilic. It will not dissolve in water and will form a film on aquatic surfaces if poured down the drain, causing long-term aquatic toxicity.
-
Peroxidation Risk: Like many allyl/methallyl benzenes, the alkene double bond can slowly form peroxides upon prolonged exposure to air/light. Old bottles must be tested for peroxides before handling.
Stabilization Protocol (Before Waste Bin)
-
If Pure Liquid: Do not dispose of the pure oil directly into a 20L waste drum. Dilute it 1:10 with a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to disperse the heat of reaction should an incompatibility occur in the main waste stream.
-
If Solid/Residue: Dissolve in minimal Acetone.
Waste Segregation & Packaging (The Self-Validating System)
To ensure safety, we use a "Stream Selection" approach. This prevents the most common lab accident: mixing incompatible waste streams.
Compatibility Matrix
| Waste Stream | Status | Scientific Rationale |
| Aqueous / Acidic | ⛔ FORBIDDEN | Insoluble; potential for acid-catalyzed polymerization or reaction. |
| Oxidizing Agents | ⛔ CRITICAL HAZARD | Risk of rapid oxidation/fire due to electron-rich aromatic ring. |
| Halogenated Organics | ⚠️ AVOID | While chemically compatible, mixing increases disposal costs (requires high-temp incineration). |
| Non-Halogenated Organics | ✅ PREFERRED | Compatible with standard fuel-blending incineration protocols. |
Disposal Workflow Diagram
Figure 1: Decision matrix for the safe segregation and disposal of methallylbenzene derivatives.
Step-by-Step Disposal Protocol
Step 1: Preparation
-
PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), safety goggles, lab coat. Work inside a fume hood.
-
Vessel: Verify the receiving waste container is compatible (HDPE or Glass) and currently contains only non-halogenated solvents.
Step 2: Transfer
-
If the compound is in a syringe or vial, rinse the primary container with Acetone three times.
-
Add the rinsate to the Non-Halogenated Organic Waste container.
-
Do not fill the waste container >90% full to allow for thermal expansion.
Step 3: Labeling & Documentation
Proper labeling is the primary defense against downstream accidents.
-
Tag: Hazardous Waste.
-
Constituents: List "Acetone" (or solvent used) AND "Phenylpropene derivative" or the specific CAS if required by your EHS.
-
Hazards: Check "Flammable" and "Toxic."
-
RCRA Code: If the mixture has a flashpoint < 60°C (140°F), it is D001 (Ignitable). If the pure substance is being discarded unused, verify if your local regulations require a specific U-listing (unlikely for this specific isomer, but D001 is the standard default).
Step 4: Final Destruction
-
Method: The only acceptable final fate for this compound is Incineration (Fuel Blending). This ensures the complete destruction of the molecular skeleton, preventing any potential recovery for illicit purposes and eliminating environmental toxicity.
-
Logistics: Hand off to your licensed hazardous waste contractor (e.g., Clean Harbors, Veolia, Stericycle).
Regulatory & Compliance Context
-
EPA (USA): This compound is generally considered a commercial chemical product. If discarded unused, it must be evaluated for characteristics. It typically meets the definition of Ignitable Waste (D001) due to the solvent matrix or its own flashpoint [1].
-
DEA (USA): While this compound is not explicitly listed in the CSA Schedules, it is a chemical analog to Schedule I substances (like Mescaline precursors). Under the Federal Analogue Act , diversion for human consumption is treated legally equivalent to the schedule I substance. Therefore, disposal must guarantee non-recoverability [2].
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Chapter 8: Management of Waste. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
[1]
Executive Summary & Hazard Characterization
The Core Directive: In the absence of compound-specific toxicological data for 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, you must operate under the Precautionary Principle .
This compound belongs to the phenylpropene class, sharing structural homology with bioactive precursors like Elemicin and Methylelemicin. The 3,4,5-trimethoxy substitution pattern is a known pharmacophore associated with central nervous system (CNS) activity and cytotoxicity (tubulin inhibition).
Physicochemical Risk Profile:
-
Lipophilicity: High.[1] This compound will rapidly cross the dermal barrier.
-
Volatility: Moderate to Low (likely an oil or low-melting solid). Vapor pressure increases significantly upon heating.
-
Reactivity: The terminal alkene (propene tail) is susceptible to oxidation; the compound may form peroxides upon prolonged air exposure or polymerize under acid catalysis.
The PPE Matrix: Barrier Selection Strategy
Standard laboratory nitrile gloves are insufficient for prolonged contact with methoxylated aromatic oils. The following matrix dictates the required protection based on operational scale.
| PPE Component | Analytical Scale (<100 mg) | Preparative Scale (>100 mg - 10 g) | Bulk/Process Scale (>10 g) |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Laminate (Silver Shield/4H) liner under Nitrile | Laminate or Viton/Butyl |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Fume Hood + P100/OV Half-Mask (if outside hood) | PAPR or Full-Face OV/P100 |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Goggles + Face Shield |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Lab Coat (wrist cuffs) | Full Tyvek® Coverall |
Technical Rationale for Glove Selection
Methoxylated benzenes can permeate standard disposable nitrile gloves in <15 minutes .
-
Analytical: Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.[2]
-
Preparative: Laminate (EVOH) films provide >480 min breakthrough time against aromatics but offer poor dexterity. Wearing them under a nitrile glove restores grip and fit.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for PPE selection and handling based on the state of the chemical.
Figure 1: PPE Decision Tree based on concentration and engineering controls.
Detailed Operational Protocols
A. Gowning Procedure (The "Laminate Liner" Technique)
Use this for all preparative handling.
-
Inspection: Inflate the inner Laminate (Silver Shield) glove with air to check for pinhole leaks.
-
Donning Layer 1: Don the Laminate gloves. They will feel loose and "crinkly."
-
Donning Layer 2: Pull a standard Nitrile exam glove over the Laminate glove. This compresses the loose film, restoring tactile feedback.
-
Cuff Sealing: Tape the cuff of the outer nitrile glove to your lab coat sleeve using masking tape or vinyl tape to prevent skin exposure at the wrist.
B. Weighing & Transfer
-
Static Hazard: Phenylpropenes are organic oils; use an antistatic gun if weighing into glass vials to prevent "jumping" of droplets.
-
Containment: Perform all weighing inside a Vented Balance Enclosure or a Fume Hood. Do not weigh on an open bench.
-
Solvent Trap: Keep a beaker of acetone or ethyl acetate in the hood to immediately submerge contaminated spatulas or pipettes.
C. Decontamination & Doffing [3]
-
Wash: While still gloved, wash hands with soap and water to remove gross contamination.
-
Doff Outer: Remove the outer nitrile gloves using the "beak method" (pinch and pull) and discard into Solid Hazardous Waste .
-
Doff Inner: Remove Laminate gloves by the cuff, avoiding contact with the exterior.
-
Skin Wash: Immediately wash hands and wrists with tepid water and soft soap. Avoid hot water , which opens pores and increases absorption of any trace residues.
Emergency Response: Spills & Exposure[5]
Spill Response (Bioactive Protocol)
-
Evacuate: Clear the immediate area (10 ft radius).
-
Isolate: If the spill is outside a hood, turn off room ventilation (if possible) to prevent spread, or maximize hood draw.
-
Absorb: Do not wipe. Cover the spill with vermiculite or activated charcoal pads . Charcoal is preferred for aromatics as it binds the organic structure effectively.
-
Clean: Scoop absorbed material into a wide-mouth jar. Clean the surface with a detergent solution (Surfactant), followed by an Acetone wipe.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not scrub hard (abrasion increases absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (lipophilic compounds can penetrate the corneal epithelium).
Disposal & Waste Management
| Waste Stream | Classification | Packaging Requirement |
| Liquid Waste | Flammable / Toxic Organic | HDPE or Glass Carboy. Do not use PVC (plasticizers may leach). |
| Solid Waste | Hazardous Debris | Double-bagged in 4-mil polyethylene bags. Label "Contaminated with Phenylpropenes". |
| Sharps | Biohazardous Sharps | Rigid puncture-proof container. Incineration only. |
Destruction Method: The preferred disposal method is High-Temperature Incineration . This ensures the destruction of the aromatic ring and the alkene tail.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Organic Solvents. [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
